(8Z,11Z,14Z)-Icosatrienoate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H33O2- |
|---|---|
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
(8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12- |
InChI-Schlüssel |
HOBAELRKJCKHQD-QNEBEIHSSA-M |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Biosynthesis and Analytical Quantification of (8Z,11Z,14Z)-Icosatrienoate in Mammalian Cells: A Technical Guide
Executive Summary
(8Z,11Z,14Z)-icosatrienoate, trivially known as Mead acid (20:3n-9), is an endogenous omega-9 polyunsaturated fatty acid (PUFA). It is widely recognized in clinical and metabolic research as the primary biochemical biomarker for Essential Fatty Acid Deficiency (EFAD). This whitepaper delineates the enzymatic pathways governing Mead acid biosynthesis, details robust in vitro protocols for modulating this pathway, and provides validated gas chromatography-mass spectrometry (GC-MS) methodologies for its precise quantification.
Biological Context and the Holman Index
Under normal physiological conditions, mammalian cells preferentially utilize dietary essential fatty acids (EFAs)—specifically linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3)—as substrates for elongation and desaturation. The rate-limiting enzyme in this process, Δ6-desaturase (FADS2), exhibits strict competitive substrate specificity. Because FADS2 has a significantly higher affinity for omega-3 and omega-6 precursors, the omega-9 pathway remains dormant when EFAs are abundant[1].
When EFA levels drop precipitously, this competitive inhibition is lifted. The enzymatic machinery pivots to metabolize oleic acid (18:1n-9), driving the de novo synthesis of Mead acid[2]. Consequently, the ratio of Mead acid to arachidonic acid (20:4n-6)—termed the triene/tetraene (T/T) ratio or Holman index—serves as the definitive clinical diagnostic for EFAD. A T/T ratio exceeding 0.2 is universally recognized as indicative of essential fatty acid deficiency[3].
Mechanistic Biosynthesis Pathways
The conversion of oleic acid to Mead acid is orchestrated by a triad of enzymes: Fatty Acid Desaturase 2 (FADS2), Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), and Fatty Acid Desaturase 1 (FADS1)[2]. Recent siRNA-knockdown and stable transformation studies have elucidated that this biosynthesis proceeds via two distinct, parallel pathways[2][4]:
-
The Classical Δ6-Pathway : Oleic acid (18:1n-9) undergoes initial Δ6-desaturation by FADS2 to form 6,9-octadecadienoic acid (18:2n-9). This intermediate is subsequently elongated by ELOVL5 to 8,11-eicosadienoic acid (20:2n-9), which is finally Δ5-desaturated by FADS1 to yield Mead acid (20:3n-9)[2][4].
-
The Alternative Δ8-Pathway : In this route, the elongation step precedes desaturation. Oleic acid is first elongated by ELOVL5 to 11-eicosenoic acid (20:1n-9). FADS2 then acts as a Δ8-desaturase to convert 20:1n-9 into 20:2n-9, converging with the classical pathway. FADS1 executes the final Δ5-desaturation to produce Mead acid[2][4].
The dual enzymatic pathways (Classical Δ6 and Alternative Δ8) for Mead acid biosynthesis.
Experimental Methodologies: In Vitro Modeling & Quantification
Establishing a self-validating in vitro system requires strict control over the cellular lipid environment. Standard fetal bovine serum (FBS) contains trace EFAs that can confound pathway analysis[2].
In Vitro EFAD Induction and Pathway Validation
To accurately model EFAD and isolate the Mead acid biosynthesis pathway, the following protocol must be employed to force enzymatic flux toward oleic acid metabolism:
-
Media Preparation : Culture target mammalian cells (e.g., MCF-7 or NIH3T3) in media supplemented with 10% delipidated FBS.
-
Causality: Delipidation removes endogenous linoleic and alpha-linolenic acids, eliminating the preferred substrates of FADS2 and lifting the competitive inhibition on oleic acid[1].
-
-
Substrate Loading : Supplement the EFA-deficient media with albumin-bound oleic acid (titrated up to 100 μM) and incubate for 24 to 72 hours.
-
Causality: Albumin conjugation facilitates cellular uptake, providing an abundant precursor pool to drive the FADS/ELOVL cascade[4].
-
-
Genetic Validation : To confirm pathway dependency, transfect parallel cell cultures with siRNA targeting FADS1, FADS2, or ELOVL5 48 hours prior to oleic acid loading.
-
Causality: Knockdown of any of these three specific genes will quantitatively truncate Mead acid accumulation, proving their obligate roles in the synthesis cascade and validating the assay[2].
-
GC-NCI-MS Quantification Protocol
While LC-MS offers high throughput, Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is the gold standard for PUFA quantification. GC provides superior chromatographic resolution for positional isomers (e.g., distinguishing 20:3n-9 from 20:3n-6), while NCI with pentafluorobenzyl (PFB) derivatization drastically enhances the signal-to-noise ratio for trace lipids[5].
Step-by-Step Analytical Protocol:
-
Dual Hydrolysis : Combine 50 μL of cell lysate with 50 μL of an internal standard mix (e.g., deuterated PUFAs). Add 1 mL of Acetonitrile:6N HCl (9:1) and incubate at 100°C for 45 minutes. Follow immediately with 1 mL of Methanol:10N NaOH (9:1) and incubate at 100°C for another 45 minutes.
-
Causality: Sequential acidic and basic hydrolysis ensures the complete cleavage of esterified fatty acids from complex membrane lipids (phospholipids, triglycerides) into free fatty acids[5].
-
-
Liquid-Liquid Extraction : Add 180 μL of 6N HCl and 3 mL of hexane to the hydrolysate. Vortex vigorously at 1200 rpm for 2 minutes, then centrifuge at 1200 × g for 4 minutes at room temperature. Isolate the upper organic (hexane) phase[5].
-
Derivatization : React the dried hexane extract with pentafluorobenzyl bromide to convert free fatty acids into highly volatile PFB esters.
-
Causality: PFB esters capture thermal electrons efficiently during NCI, yielding highly stable carboxylate anions for ultra-sensitive detection[5].
-
-
GC-NCI-MS Acquisition :
-
Inlet/Column: Inject via pulsed split mode at 300°C.
-
Ionization: NCI mode utilizing methane as the reagent gas (source temperature: 240°C, quadrupole: 150°C)[5].
-
Detection: Operate the single quadrupole in Selected-Ion Monitoring (SIM) mode, isolating the specific m/z corresponding to the Mead acid PFB ester derivative[5].
-
Step-by-step workflow for in vitro EFAD modeling and GC-MS lipid quantification.
Quantitative Data & Biomarker Validation
The successful execution of the EFAD induction protocol paired with GC-NCI-MS quantification will yield distinct lipidomic shifts. The table below summarizes the diagnostic quantitative data used to validate the cellular EFAD model.
| Biomarker / Fatty Acid | Standard Culture (EFA Sufficient) | EFAD Model (Lipid Depleted + OA) | Diagnostic Threshold |
| Linoleic Acid (18:2n-6) | High Abundance | Low / Undetectable | N/A |
| Arachidonic Acid (20:4n-6) | High Abundance | Significantly Reduced | N/A |
| Oleic Acid (18:1n-9) | Baseline | Highly Elevated | N/A |
| Mead Acid (20:3n-9) | Trace (<0.2%) | Significantly Elevated | N/A |
| Triene/Tetraene Ratio | < 0.1 | > 0.4 | > 0.2 (Indicates EFAD) |
Conclusion
The biosynthesis of (8Z,11Z,14Z)-icosatrienoate is a highly regulated compensatory mechanism in mammalian cells. By understanding the dual FADS1/FADS2/ELOVL5 pathways and employing rigorous GC-MS quantification, researchers can effectively utilize Mead acid not only as a biomarker for EFAD but also as a powerful model system for evaluating desaturase and elongase inhibitor drugs in metabolic and inflammatory diseases.
References
-
Essential Fatty Acids | Linus Pauling Institute | Oregon State University. Source: oregonstate.edu. 3
-
Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed. Source: nih.gov. 2
-
The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC. Source: nih.gov.1
-
The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC. Source: nih.gov. 4
-
Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC. Source: nih.gov. 5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
(8Z,11Z,14Z)-icosatrienoate role in prostaglandin E1 synthesis
Engineering Eicosanoid Pathways: The Mechanistic Role of (8Z,11Z,14Z)-icosatrienoate in Prostaglandin E1 Synthesis
Biochemical Rationale: Diverting the Lipid Cascade
As application scientists and drug developers, we frequently encounter the challenge of mitigating chronic inflammation through metabolic engineering. At the core of this effort is (8Z,11Z,14Z)-icosatrienoate, universally known as Dihomo- γ -linolenic acid (DGLA)[1]. DGLA is a 20-carbon ω -6 polyunsaturated fatty acid that serves as the exclusive precursor to 1-series prostaglandins, most notably Prostaglandin E1 (PGE1)[2].
Unlike its downstream metabolite arachidonic acid (AA)—which fuels the synthesis of pro-inflammatory PGE2—DGLA yields PGE1, a potent signaling molecule that binds to EP and IP receptors to elevate intracellular cAMP[3]. This cAMP-PKA axis drives vasodilation, inhibits platelet aggregation, and suppresses vascular smooth muscle cell proliferation[3]. Consequently, optimizing the conversion of DGLA to PGE1 is a primary objective in anti-inflammatory drug development.
The Kinetic Bottleneck: COX-1 vs. COX-2
A common misconception in lipid biochemistry is that simply flooding a cellular system with DGLA will proportionally increase PGE1. Field experience dictates otherwise. The conversion is heavily gated by the differential enzyme kinetics of cyclooxygenase (COX) isozymes[4].
Table 1: Cyclooxygenase Kinetic Parameters for DGLA vs. AA
| Enzyme | Substrate Affinity ( Km ) | Maximal Reaction Rate ( Vmax ) | Metabolic Preference |
| COX-1 | Lower for DGLA | Lower for DGLA | Strongly prefers AA |
| COX-2 | Similar for both | Similar for both | Neutral (Metabolizes both equally) |
Data synthesized from Levin et al., Biochemical Journal[4].
As outlined in Table 1, COX-2 processes DGLA and AA with near-equivalent efficiency. However, COX-1 exhibits a stark kinetic preference for AA[4]. In tissues where COX-1 is constitutively active, endogenous AA will outcompete DGLA, severely blunting PGE1 synthesis[4]. To overcome this, the cellular DGLA/AA ratio must be artificially elevated to approximately 2.8:1, a threshold calculated to competitively offset COX-1's affinity for AA[5].
Pathway Architecture and Pharmacological Shunting
To achieve this 2.8:1 ratio in vitro, we must block the natural Δ5 -desaturase-mediated conversion of DGLA into AA[1]. By applying a mixed Δ5/Δ6 desaturase inhibitor (e.g., CP-24879), we create a metabolic dam. This forces DGLA to accumulate and shunts it directly into the COX pathway for PGE1 synthesis[5].
Caption: Metabolic pathways of DGLA converting to PGE1 versus AA converting to PGE2.
Self-Validating Protocol: DGLA Enrichment and PGE1 Quantification
To accurately measure PGE1 synthesis, we must deploy a protocol that prevents auto-oxidation and eliminates matrix interference. The following workflow utilizes a competitive Enzyme Immunoassay (EIA) coupled with Solid Phase Extraction (SPE)[6].
Caption: Step-by-step workflow for DGLA enrichment and PGE1 quantification via EIA.
Step-by-Step Methodology
Phase I: Cellular Enrichment & Lysis
-
Culture & Treatment: Culture target cells (e.g., murine macrophages) in complete media supplemented with 50 µM DGLA and 2 µM CP-24879 for 24 hours. Causality: The inclusion of CP-24879 is non-negotiable. It prevents DGLA from converting to AA, isolating PGE1 synthesis as the sole dependent variable[5].
-
Harvest & Lysis: Wash cells with pre-cooled PBS (pH 7.4). Lyse cells on ice using a buffer containing 1 mM PMSF. Causality: Avoid lysis buffers containing Triton X-100, NP-40, or DTT. These reagents denature the antibodies used in downstream EIA, leading to false-negative signals[7].
Phase II: Solid Phase Extraction (SPE) Basal PGE1 levels often fall below the EIA sensitivity threshold, necessitating concentration via SPE[6]. 3. Acidification: Adjust the lysate to pH 3.5 using 2N HCl (~50 µL per 1 mL sample)[6]. Causality: Prostaglandins are weak acids (pKa ~4.5). Acidifying the sample protonates the carboxyl group, rendering the PGE1 molecule uncharged. This is critical for ensuring it partitions efficiently into the hydrophobic C18 stationary phase[6]. 4. Column Conditioning & Loading: Condition a C18 SPE column with 10 mL ethanol, followed by 10 mL deionized water. Apply the acidified sample at a flow rate of 0.5 mL/min[6]. 5. Washing & Elution: Wash sequentially with 10 mL dH2O, 10 mL 15% ethanol, and 10 mL hexane to strip polar and non-polar interferents. Elute the purified PGE1 fraction using 10 mL of ethyl acetate[6]. 6. Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas[6]. Causality: Nitrogen displacement prevents the oxidative degradation of the highly reactive double bonds in the PGE1 structure. Reconstitute the dried pellet in 200 µL of EIA Assay Buffer[6].
Phase III: Competitive Enzyme Immunoassay (EIA) 7. Incubation: In an anti-mouse IgG pre-coated microplate, combine 50 µL of the reconstituted sample, 50 µL of PGE1-Alkaline Phosphatase conjugate, and 50 µL of primary anti-PGE1 antibody. Incubate at 4°C overnight[6]. Self-Validating System: Always include Total Activity (TA) wells and Non-Specific Binding (NSB) wells. If the NSB optical density exceeds 10% of the TA, the washing stringency is insufficient, invalidating the run[6]. 8. Development & Dual-Wavelength Reading: Wash the plate, add 200 µL of pNpp substrate, and incubate for 2 hours at 37°C. Stop the reaction with 50 µL Stop Solution[6]. Read absorbance at 405 nm, with a correction reading at 590 nm[6]. Causality: 405 nm measures the yellow p-nitrophenol product. Subtracting the 590 nm reading mathematically eliminates background noise caused by optical imperfections in the plastic microplate, ensuring high-fidelity quantification[6].
Conclusion
Understanding the kinetic divergence between COX-1 and COX-2 is paramount when engineering the DGLA-to-PGE1 pathway. By pairing targeted desaturase inhibition with rigorous, pH-optimized extraction and dual-wavelength EIA quantification, researchers can reliably map the therapeutic potential of 1-series prostaglandins in mitigating proliferative and inflammatory diseases.
References
-
Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - NIH / PMC. 5
-
Recent Advances in Nutritional Science - Oxford University Press. 3
-
Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2 - Biochemical Journal | Portland Press. 4
-
Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - NIH / PMC. 1
-
Prostaglandin EIA (CS0210) - Bulletin - Sigma-Aldrich. 6
-
PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - NIH / PMC.2
-
TECHNICAL MANUAL PGE1 (Prostaglandin E1) ELISA Kit - Assay Genie. 7
Sources
Whitepaper: Metabolic Conversion of Gamma-Linolenic Acid to (8Z,11Z,14Z)-Icosatrienoate via ELOVL5
Executive Summary
The metabolic elongation of gamma-linolenic acid (GLA, 18:3n-6) to (8Z,11Z,14Z)-icosatrienoate, commonly known as dihomo-gamma-linolenic acid (DGLA, 20:3n-6), represents a critical node in lipidomics and inflammatory pharmacology. Unlike its downstream counterpart arachidonic acid (AA), DGLA serves as the direct precursor to series-1 prostaglandins (e.g., PGE1) and 15-HETrE, which exert potent anti-inflammatory and vasodilatory effects[1].
As a Senior Application Scientist, I approach this pathway not just as a biological phenomenon, but as a highly tunable therapeutic target. The rate-limiting step in this conversion is catalyzed by the endoplasmic reticulum (ER)-resident enzyme ELOVL5 (Elongation of very long-chain fatty acids protein 5). This technical guide provides an in-depth mechanistic analysis, quantitative kinetic data, and a self-validating experimental protocol for assessing ELOVL5 activity in drug discovery workflows.
Mechanistic Pathway & Structural Biology
The conversion of GLA to DGLA is a four-step cyclic reaction occurring on the cytosolic face of the ER. ELOVL5 catalyzes the initial and rate-limiting condensation step.
-
Condensation (Rate-Limiting): ELOVL5 catalyzes the condensation of GLA-CoA with malonyl-CoA. The use of malonyl-CoA (rather than acetyl-CoA) is biologically critical; the decarboxylation of malonyl-CoA provides the thermodynamic driving force required to form the new carbon-carbon bond.
-
Reduction: 3-ketoacyl-CoA reductase utilizes NADPH to reduce the ketone to a hydroxyl group.
-
Dehydration: 3-hydroxyacyl-CoA dehydratase removes water, forming a trans-double bond.
-
Second Reduction: Trans-2,3-enoyl-CoA reductase utilizes a second NADPH molecule to yield the fully elongated DGLA-CoA.
In vivo, the targeted deletion or silencing of the ELOVL5 gene dramatically reduces the elongation of GLA to DGLA, leading to an accumulation of upstream precursors and a profound shift in cellular lipid profiles, which has been directly linked to the pathogenesis of hepatic steatosis via SREBP-1c activation[2][3].
Caption: Pathway of GLA conversion to DGLA via ELOVL5 and downstream lipid mediators.
Quantitative Substrate Kinetics
ELOVL5 exhibits strict substrate specificity, preferentially elongating C18 and C20 polyunsaturated fatty acids (PUFAs) while showing negligible activity toward saturated fatty acids or C22 substrates[4]. Understanding these kinetics is vital when designing competitive inhibitors or allosteric modulators.
Table 1: Relative Conversion Efficiencies of ELOVL5
| Substrate | Enzyme | Primary Product | Relative Elongation Efficiency | Biological Consequence |
| Gamma-Linolenic Acid (18:3n-6) | ELOVL5 | DGLA (20:3n-6) | ++++ (>85%) | Accumulation of anti-inflammatory PGE1 precursors. |
| Stearidonic Acid (18:4n-3) | ELOVL5 | ETA (20:4n-3) | ++++ (>80%) | Precursor to EPA synthesis in the Omega-3 pathway. |
| Linoleic Acid (18:2n-6) | ELOVL5 | EDA (20:2n-6) | ++ (~30%) | Minor pathway; low binding affinity. |
| Arachidonic Acid (20:4n-6) | ELOVL5 | Adrenic Acid (22:4n-6) | + (<5%) | Minimal in vivo; primarily ELOVL2 dependent. |
Note: Efficiencies are normalized to in vitro microsomal assays using excess malonyl-CoA.
Experimental Methodology: In Vitro ELOVL5 Elongation Assay
To accurately quantify the conversion of GLA to DGLA, whole-cell assays are often confounded by endogenous lipid pools and competing desaturases (e.g., FADS1). Therefore, isolating the ER microsomal fraction is critical to isolate ELOVL5 kinetics[4]. The following protocol is a self-validating system designed for high-reproducibility drug screening.
Phase 1: Microsomal Preparation (ER Enrichment)
Causality: ELOVL5 is an integral membrane protein. Whole-cell lysis without microsomal enrichment leads to suboptimal enzyme kinetics due to lipid membrane disruption and protease interference.
-
Harvest ELOVL5-expressing cells (e.g., transfected HEK293 or primary hepatocytes) and wash with ice-cold PBS.
-
Homogenize in buffer (0.1 M Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA) using a Dounce homogenizer. The sucrose maintains osmotic balance to prevent premature vesicle lysis, while EDTA chelates metalloproteases.
-
Centrifuge at 10,000 × g for 20 min at 4°C to pellet mitochondria and nuclei.
-
Ultracentrifuge the supernatant at 100,000 × g for 60 min at 4°C. The resulting pellet is the microsomal fraction. Resuspend in homogenization buffer.
Phase 2: Enzymatic Reaction Assembly
Causality: The elongation cycle requires four distinct enzymes. By supplying NADPH, we ensure the downstream reductases can complete the cycle initiated by ELOVL5.
-
Prepare the reaction mixture (final volume 200 µL): 50 mM HEPES buffer (pH 7.5), 50 µM GLA-CoA (substrate), 1 mM NADPH, and 50 µM Malonyl-CoA.
-
Self-Validation Step: Prepare a negative control using heat-inactivated microsomes (boiled at 95°C for 10 min) to establish the non-enzymatic baseline.
-
Initiate the reaction by adding 50 µg of microsomal protein.
-
Incubate at 37°C for 30 minutes. Terminate by adding 1 mL of 10% methanolic KOH.
Phase 3: Lipid Extraction and GC-MS Quantification
Causality: DGLA contains three sensitive cis-double bonds. We utilize Boron Trifluoride (BF3) as a Lewis acid catalyst for derivatization because it is rapid and minimizes cis-trans isomerization compared to harsh mineral acids.
-
Internal Standard: Spike the terminated reaction with 10 µg of C17:0 (Heptadecanoic acid). Because C17:0 is an odd-chain fatty acid not synthesized in mammals, it perfectly normalizes extraction efficiency and derivatization yield.
-
Saponify the mixture at 80°C for 45 min, then acidify with 6 N HCl.
-
Extract free fatty acids using hexane (3 × 1 mL).
-
Derivatize to Fatty Acid Methyl Esters (FAMEs) using 14% BF3 in methanol at 80°C for 20 min.
-
Extract FAMEs into hexane, dry under nitrogen gas, and analyze via GC-MS. Calculate the conversion efficiency as: [DGLA Area / (GLA Area + DGLA Area)] × 100.
Caption: Step-by-step workflow for the in vitro ELOVL5 elongation assay.
Translational Perspectives in Drug Development
From a pharmacological standpoint, the GLA-to-DGLA axis is a prime target for resolving chronic inflammation. Dietary supplementation of GLA (e.g., via borage oil) relies entirely on endogenous ELOVL5 to convert it to DGLA[1]. Because DGLA competes with arachidonic acid for cyclooxygenase (COX) enzymes, upregulating ELOVL5 activity or protecting DGLA from downstream Δ5-desaturation (via FADS1 inhibition) can therapeutically shunt lipid metabolism toward the anti-inflammatory PGE1 pathway. Furthermore, ELOVL5 modulation is currently under heavy investigation for non-alcoholic fatty liver disease (NAFLD), as its endogenous activity acts as a master regulator of SREBP-1c and hepatic triglyceride catabolism[3].
References
- Title: Dihomo-γ-Linolenic Acid (20:3n-6)
- Source: soton.ac.
- Title: Functional characterization of fatty acyl desaturase Fads2 and Elovl5 elongase in the Boddart's goggle-eyed goby...
- Source: nih.
Sources
The Physiological Functions of (8Z,11Z,14Z)-Icosatrienoate in Macrophage Activation: A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(8Z,11Z,14Z)-Icosatrienoate, more commonly known as dihomo-γ-linolenic acid (DGLA), is an omega-6 polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the eicosanoid synthesis pathway. Unlike its well-known pro-inflammatory metabolite, arachidonic acid (ARA), DGLA exhibits potent anti-inflammatory and immunomodulatory activities, particularly within macrophages. This technical guide provides a comprehensive overview of the physiological functions of DGLA in macrophage activation. We will dissect its metabolism, the signaling cascades of its bioactive derivatives—Prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE)—and their collective impact on cytokine production, macrophage polarization, and atherogenic processes. This document serves as a resource for researchers, offering not only in-depth mechanistic insights but also detailed, field-proven experimental protocols to investigate the effects of DGLA on macrophage function.
Introduction: DGLA as a Pivotal Immunomodulator
Macrophages are central players in the innate immune system, orchestrating both the initiation and resolution of inflammation. Their functional phenotype is highly plastic, adapting to microenvironmental cues. The lipid composition of the macrophage membrane is a critical determinant of its response, as it provides the substrate for the synthesis of powerful signaling molecules known as eicosanoids.
While the omega-6 PUFA pathway is often associated with the pro-inflammatory cascades initiated by arachidonic acid (ARA), this is an oversimplification.[1] The immediate precursor to ARA, dihomo-γ-linolenic acid (DGLA), stands out for its contrasting, often anti-inflammatory, properties.[2] DGLA's health-beneficial effects are attributed to two primary mechanisms: its ability to compete with ARA for metabolic enzymes and the production of a distinct set of eicosanoids with unique biological activities.[1][3] This guide will explore the intricate ways DGLA modulates macrophage function, providing a foundation for its investigation as a therapeutic agent in inflammatory diseases.
The Metabolic Crossroads: DGLA Biosynthesis and Enzymatic Fate
DGLA is not abundant in most diets but is synthesized endogenously from the essential fatty acid linoleic acid (LA). The pathway involves a series of desaturation and elongation steps. Dietary γ-linolenic acid (GLA), found in oils such as evening primrose and borage oil, can bypass the rate-limiting initial step and is efficiently converted to DGLA.[3][4]
Once incorporated into the phospholipid membranes of macrophages, DGLA is released by phospholipase A2 and can follow several metabolic routes:[1]
-
Conversion to Arachidonic Acid (ARA): The enzyme Δ5-desaturase (encoded by the FADS1 gene) converts DGLA to ARA, the precursor of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes.[1] However, this conversion is often limited, allowing DGLA to accumulate and exert its own effects.[1]
-
Metabolism by Cyclooxygenase (COX): DGLA is a substrate for COX-1 and COX-2, leading to the production of 1-series prostaglandins and thromboxanes, most notably Prostaglandin E1 (PGE1).[1][3]
-
Metabolism by Lipoxygenase (LOX): In macrophages, DGLA can be metabolized by 15-lipoxygenase (15-LOX) to form 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][3]
The balance between these pathways is crucial. Increasing the cellular pool of DGLA relative to ARA can effectively shift eicosanoid production from pro-inflammatory to anti-inflammatory or less inflammatory mediators.[3]
Caption: DGLA Metabolic Pathway in Macrophages.
Mechanisms of Macrophage Modulation by DGLA and its Metabolites
DGLA exerts its immunomodulatory effects through a multi-pronged approach, influencing inflammatory signaling, cytokine secretion, and fundamental cellular processes like migration and phagocytosis.
Attenuation of Pro-inflammatory Mediators
A hallmark of DGLA's action in activated macrophages is the selective suppression of specific inflammatory outputs. In murine RAW264.7 macrophages stimulated with bacterial lipopolysaccharide (LPS), DGLA treatment significantly reduces the production of interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS).[2][5] The reduction in NO is particularly pronounced and is linked to the attenuated expression of the iNOS gene.[2][6]
Interestingly, the production of other key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), is largely unaffected by DGLA.[2][5] This selective action suggests a targeted mechanism rather than a general suppression of macrophage activation. The reduction in IL-6 is thought to be mediated, at least in part, by the augmented production of DGLA's downstream metabolite, PGE1, which has been shown to reduce IL-6 in inflammatory conditions.[2]
Shifting the Eicosanoid Balance
DGLA supplementation leads to a dose-dependent increase in PGE1 secretion from macrophages.[2] In LPS-stimulated cells, DGLA treatment causes a much greater fold-increase in PGE1 production compared to the pro-inflammatory PGE2, thereby altering the critical PGE1/PGE2 ratio in favor of an anti-inflammatory state.[2] Furthermore, the DGLA metabolite 15-HETrE has been shown to inhibit the 5-lipoxygenase pathway, which is responsible for synthesizing pro-inflammatory leukotrienes from ARA.[3]
| Parameter | Effect of DGLA Treatment on LPS-Stimulated Macrophages | Primary Mediator(s) | Reference(s) |
| IL-6 Production | Significantly Decreased | DGLA, PGE1 | [2] |
| TNF-α / IL-1β Production | Little to No Change | N/A | [2] |
| Nitric Oxide (NO) Production | Drastically Decreased | DGLA | [2][6] |
| iNOS Gene Expression | Significantly Decreased | DGLA | [2][6] |
| Reactive Oxygen Species (ROS) | Significantly Decreased | DGLA | [2] |
| PGE1 Secretion | Significantly Increased | DGLA | [2][7] |
| PGE2 Secretion | Modest Increase (PGE1/PGE2 ratio shifts to PGE1) | DGLA | [2] |
Modulation of Macrophage Polarization and Function
The influence of DGLA extends to regulating macrophage phenotype and functions crucial to diseases like atherosclerosis.
-
Macrophage Polarization: PGE1, a key DGLA metabolite, plays a role in macrophage polarization. Studies have shown that PGE1 can suppress the expression of M2 markers on macrophages while enhancing M1 markers like HLA-DR.[8][9] This action appears to be mediated through the EP2 and EP4 prostaglandin receptors.[8][9]
-
Atherogenic Processes: DGLA has demonstrated anti-atherogenic properties by inhibiting several key macrophage processes.[10][11] It attenuates chemokine-driven migration of monocytes, a critical step in the formation of atherosclerotic plaques.[10][12] Furthermore, DGLA inhibits macrophage foam cell formation by reducing the uptake of modified low-density lipoprotein (LDL) and decreasing the expression of key scavenger receptors like SR-A and CD36.[10][12]
Caption: DGLA's Inhibitory Effects on Macrophage Pathways.
Experimental Guide for Investigating DGLA in Macrophages
To facilitate reproducible and robust research, this section provides detailed protocols for studying the effects of DGLA on macrophages, focusing on the well-established RAW264.7 cell line.
Experimental Workflow Overview
Caption: General Experimental Workflow.
Protocol 1: Macrophage Culture and DGLA Treatment
-
Causality: This protocol establishes a healthy, consistent macrophage culture, which is essential for reproducible results. DGLA is prepared in a solvent and diluted to a final, non-toxic concentration. A concentration of 100 µM has been shown to be effective without compromising cell viability.[2]
-
Methodology:
-
Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ incubator.[2]
-
Cell Plating: Detach cells using a cell scraper. Count cells with a hemocytometer and plate at a density of 4 x 10⁵ cells/mL in the desired plate format (e.g., 1 mL/well in a 12-well plate). Allow cells to adhere overnight.
-
DGLA Stock Preparation: Prepare a high-concentration stock solution of DGLA (e.g., 100 mM) in a suitable solvent like DMSO or ethanol. Store at -80°C.
-
Treatment: On the day of the experiment, dilute the DGLA stock solution in complete culture medium to the desired final concentration (e.g., 100 µM). The final solvent concentration should be minimal (e.g., ≤ 0.1%) to avoid solvent-induced effects.[2]
-
Controls: Always include a "vehicle control" group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the DGLA treatment.
-
Viability Check: It is crucial to confirm that the chosen DGLA concentration is not cytotoxic. Perform a cell viability assay, such as MTT or XTT, in parallel with your main experiment.[2][7]
-
Protocol 2: Analysis of Inflammatory Mediators
-
Causality: This protocol quantifies key outputs of macrophage activation. The Griess assay measures nitrite, a stable product of NO. The DC-FDA assay measures intracellular ROS. ELISA provides highly specific quantification of secreted cytokines.
-
Methodology:
-
Experimental Setup: Plate and treat cells with DGLA (or vehicle) as described in Protocol 1. Co-treat with an inflammatory stimulus, typically 100 ng/mL LPS, for 24 hours.[2]
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant and centrifuge to remove any detached cells. Store at -80°C until analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Add 50 µL of culture supernatant to a 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure absorbance at ~540 nm. Quantify using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for murine IL-6 and TNF-α.
-
Follow the manufacturer's instructions precisely for coating plates, adding samples (diluted supernatants), adding detection antibodies, and developing the colorimetric reaction.
-
Read absorbance on a plate reader and calculate concentrations based on the provided standard curve.
-
-
Intracellular ROS Measurement (DC-FDA Assay):
-
After the 24-hour treatment period, remove the supernatant.
-
Wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DC-FDA) in serum-free medium for 30-60 minutes at 37°C.[2][7]
-
Wash cells again to remove excess probe.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm) on a plate reader.
-
-
Protocol 3: Gene Expression Analysis by qRT-PCR
-
Causality: This protocol measures changes in the transcription of key inflammatory genes, providing insight into the molecular mechanisms by which DGLA exerts its effects.
-
Methodology:
-
Experimental Setup & Lysis: Treat cells as described (e.g., DGLA +/- LPS). After the desired time point (e.g., 6-24 hours), wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from an RNA extraction kit).
-
RNA Extraction: Purify total RNA from the cell lysate using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., Nos2 (iNOS), Il6, Ptgs2 (COX-2)) and a housekeeping gene (e.g., Actb (β-actin), Gapdh), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.[2]
-
-
Conclusion and Future Directions
(8Z,11Z,14Z)-Icosatrienoate (DGLA) is a unique omega-6 fatty acid that serves as a powerful modulator of macrophage function. By competing with arachidonic acid and producing its own distinct family of bioactive lipid mediators, DGLA shifts the cellular environment away from a pro-inflammatory state. Its ability to selectively reduce key inflammatory outputs like IL-6 and NO, while simultaneously inhibiting cellular processes central to atherosclerosis, makes it a compelling molecule for further investigation.[2][10] The detailed protocols provided herein offer a robust framework for researchers to explore the nuanced physiological effects of DGLA. Future research should focus on translating these in vitro findings into in vivo models of inflammatory disease and exploring the therapeutic potential of DGLA supplementation or targeted delivery to modulate macrophage activity in conditions ranging from cardiovascular disease to autoimmune disorders.
References
-
Bar-El, D., et al. (2020). DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. Nutrients. [Link]
-
Kainu, V., et al. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences. [Link]
-
do Carmo, M. G. T., et al. (2020). Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function. Nutrients. [Link]
-
ResearchGate. (n.d.). Synthetic and algae-derived DGLA modulate inflammation signals in... ResearchGate. [Link]
-
Lipinutragen. (2015). DGLA – at the crossroads of pro- and anti-inflammatory processes. Lipinutragen. [Link]
-
Wang, X., & Lin, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease. [Link]
-
Gallagher, J. (2023). Anti-atherogenic actions of dihomo-gamma-linolenic acid and its key metabolites. Cardiff University. [Link]
-
Gallagher, J., et al. (2019). Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
MDPI. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. MDPI. [Link]
-
Zandstra, J. H., et al. (2005). Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity. Clinical & Experimental Immunology. [Link]
-
Cattell, V., et al. (1990). Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis. Clinical and Experimental Immunology. [Link]
-
ResearchGate. (n.d.). Metabolism of dihomo-γ-linolenic acid. In mammal tissues and cells, LA... ResearchGate. [Link]
-
Nakashima, Y., et al. (2025). PGE1 Suppresses the Expression of M2 Markers on Macrophages Through Prostaglandin Receptors. Cells. [Link]
-
PubMed. (2020). DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. PubMed. [Link]
-
PubMed. (2025). PGE1 Suppresses the Expression of M2 Markers on Macrophages Through Prostaglandin Receptors. PubMed. [Link]
-
PubMed. (2019). Dihomo-γ-Linolenic Acid Inhibits Several Key Cellular Processes Associated With Atherosclerosis. PubMed. [Link]
-
PubMed. (1990). Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis. PubMed. [Link]
-
ResearchGate. (2025). (PDF) DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. PGE1 Suppresses the Expression of M2 Markers on Macrophages Through Prostaglandin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biophysics and Thermodynamic Stability of (8Z,11Z,14Z)-Icosatrienoate: A Technical Guide for Drug Development
Executive Summary
(8Z,11Z,14Z)-icosatrienoate, the conjugate base of dihomo-gamma-linolenic acid (DGLA), is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) anion with profound implications in lipidomics, anti-inflammatory pharmacology, and oncology[1][2]. Unlike its highly pro-inflammatory downstream metabolite, arachidonic acid (AA), (8Z,11Z,14Z)-icosatrienoate yields anti-inflammatory eicosanoids and exhibits unique thermodynamic behaviors within lipid bilayers[3]. This whitepaper provides an in-depth analysis of its structural properties, thermodynamic stability, oxidative kinetics, and the self-validating experimental protocols required to assess its viability in drug formulation.
Molecular Architecture and Structural Properties
The physicochemical behavior of (8Z,11Z,14Z)-icosatrienoate is dictated by its precise molecular architecture. As a 20-carbon aliphatic chain, it contains three methylene-interrupted cis double bonds located at the C8, C11, and C14 positions[1][4].
Causality of Conformation on Membrane Fluidity
The cis (Z) configuration of these double bonds introduces severe steric kinks into the hydrocarbon tail. Thermodynamically, this prevents the tight van der Waals packing typically seen in saturated fatty acids. When incorporated into cellular or liposomal phospholipid bilayers, (8Z,11Z,14Z)-icosatrienoate disrupts the crystalline lattice of the membrane, significantly lowering the phase transition temperature ( Tm ) and enhancing membrane fluidity[5]. This structural flexibility is critical for the function of embedded membrane proteins, ion channels, and receptor mobility.
Quantitative Structural Data
To facilitate formulation modeling, the core physicochemical parameters of (8Z,11Z,14Z)-icosatrienoate are summarized below.
| Property | Value | Clinical / Formulation Significance |
| IUPAC Name | (8Z,11Z,14Z)-icosa-8,11,14-trienoate | Defines the exact positional isomers of the double bonds. |
| Chemical Formula | C₂₀H₃₃O₂⁻ | Conjugate base form present at physiological pH (7.4)[1]. |
| Molar Mass | 305.5 g/mol | Critical for stoichiometric calculations in liposomal loading[1]. |
| LogP (Calculated) | 6.44 | Indicates high lipophilicity; requires lipid-based delivery systems[6]. |
| Topological Polar Surface Area | 37.30 Ų | Dictates the hydration shell size around the carboxylate headgroup[6]. |
| Rotatable Bonds | 15 | Contributes to high conformational entropy in the bulk liquid phase[6]. |
Enzymatic Metabolism and Signaling Pathways
The therapeutic value of (8Z,11Z,14Z)-icosatrienoate lies in its competitive metabolism. It acts as a pivotal node in the eicosanoid signaling network, directly competing with Arachidonic Acid (AA) for the active sites of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes[4][7].
By outcompeting AA, (8Z,11Z,14Z)-icosatrienoate shifts the metabolic output from pro-inflammatory Series-2 prostaglandins to anti-inflammatory Series-1 prostaglandins (e.g., PGE1)[3]. Furthermore, its metabolism by 15-LOX yields 15-HETrE, a potent inhibitor of the 5-LOX pathway, thereby suppressing the formation of pro-inflammatory leukotrienes[3][8].
Enzymatic signaling pathways of (8Z,11Z,14Z)-icosatrienoate metabolism.
Thermodynamic Stability and Lipid Peroxidation Kinetics
While the cis double bonds of (8Z,11Z,14Z)-icosatrienoate provide biological efficacy, they introduce significant thermodynamic instability. The molecule contains two bis-allylic methylene groups (at C10 and C13) situated between the double bonds.
The Mechanism of Autoxidation
The carbon-hydrogen (C-H) bonds at these bis-allylic positions have a drastically lowered bond dissociation energy (~75 kcal/mol) compared to standard aliphatic C-H bonds (~98 kcal/mol)[2][9]. This makes them highly susceptible to hydrogen abstraction by reactive oxygen species (ROS) or transition metals (e.g., Fe²⁺/Fe³⁺)[9].
Once a hydrogen atom is abstracted, the resulting carbon-centered radical is thermodynamically stabilized via resonance across the adjacent double bonds. This initiates a rapid, exothermic chain reaction (propagation) where the radical reacts with triplet oxygen ( 3O2 ) to form a peroxyl radical (ROO•), eventually leading to lipid hydroperoxides and secondary degradation products like 8-hydroxyoctanoic acid (8-HOA)[2][10].
Understanding and quantifying this thermodynamic vulnerability is mandatory for ensuring the shelf-life and efficacy of DGLA-based therapeutics.
Experimental Methodologies for Stability Assessment
To rigorously quantify the thermodynamic stability of (8Z,11Z,14Z)-icosatrienoate, researchers must move beyond slow, real-time shelf-life studies. Pressure Differential Scanning Calorimetry (PDSC) is the gold-standard protocol for isolating the chemical kinetics of lipid peroxidation[11][12].
Protocol: Pressure Differential Scanning Calorimetry (PDSC)
Objective: To determine the Oxidative Induction Time (OIT) and activation energy ( Ea ) of (8Z,11Z,14Z)-icosatrienoate formulations.
Causality & Rationale: Standard oxidation tests are limited by the rate of oxygen diffusion into the lipid matrix. By utilizing a high-pressure oxygen environment (1400 kPa), we saturate the sample, eliminating diffusion as a variable. This ensures the reaction follows zero-order kinetics with respect to oxygen, allowing the precise measurement of the lipid's inherent thermodynamic resistance to radical propagation[12].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the (8Z,11Z,14Z)-icosatrienoate sample (e.g., bulk oil or lyophilized liposomes) into an open aluminum DSC pan. Note: A low, precise mass prevents thermal lag and ensures uniform heat transfer during the exothermic oxidation phase.
-
Reference Calibration: Place an empty, hermetically sealed aluminum pan in the reference furnace of the DSC to establish a baseline heat capacity.
-
Chamber Pressurization: Seal the PDSC cell and purge the system with high-purity oxygen (99.999%). Pressurize the reaction chamber to exactly 1400 kPa[12].
-
Isothermal Heating: Rapidly ramp the temperature at 50 °C/min to the target isothermal testing temperature (e.g., 120 °C) and hold.
-
Data Acquisition: Continuously monitor the differential heat flow (W/g). The OIT is calculated as the time elapsed from the start of the isothermal hold to the extrapolated onset of the exothermic oxidation peak[11].
-
Kinetic Modeling: Repeat the protocol across a temperature matrix (100 °C, 110 °C, 120 °C, 130 °C, 140 °C). Plot the natural log of OIT against the inverse of temperature ( 1/T ) to calculate the activation energy ( Ea ) using the Arrhenius equation[12].
Workflow for assessing DGLA thermodynamic stability via Pressure Differential Scanning Calorimetry.
Implications for Drug Development
The dual nature of (8Z,11Z,14Z)-icosatrienoate—biologically potent yet thermodynamically fragile—dictates strict formulation strategies. To protect the vulnerable bis-allylic hydrogens from premature auto-oxidation, formulations must incorporate lipophilic antioxidants (e.g., alpha-tocopherol) that can donate hydrogen atoms to quench peroxyl radicals faster than the propagation chain can proceed. Furthermore, encapsulating the anion within sterically shielded nanocarriers (such as PEGylated liposomes or solid lipid nanoparticles) limits transition metal catalysis and oxygen permeation, effectively increasing the activation energy required for degradation.
By mastering the structural biophysics and oxidative kinetics of (8Z,11Z,14Z)-icosatrienoate, drug development professionals can harness its anti-inflammatory and emerging anti-cancer properties[10] while ensuring robust pharmaceutical stability.
References
-
Dihomo-g-linolenic (DGLA) 20:3 n6 - 3200 Metabolomix+ - FMV Urine | Healthmatters.io, healthmatters.io,[Link]
-
Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC, nih.gov,[Link]
-
Dihomo-γ-linolenic acid - Wikipedia, wikipedia.org,[Link]
-
Importance of Dietary γ-Linolenic Acid in Human Health and Nutrition - SciSpace, scispace.com,[Link]
-
Di-homo-gamma-linolenate | C20H33O2- | CID 21158448 - PubChem, nih.gov,[Link]
-
Dihomo-γ-Linolenic Acid - LIPID MAPS, lipidmaps.org,[Link]
-
(PDF) Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - ResearchGate, researchgate.net,[Link]
-
Organ-Specific Responses to Chronic High-Fat Diets in Mice: Insights into Phospholipid Fatty Acid Distribution - PMC, nih.gov,[Link]
-
What Is Responsible for the Initiating Chemistry of Iron-Mediated Lipid Peroxidation: An Update | Chemical Reviews - ACS Publications, acs.org,[Link]
-
Growth inhibitory and anti-metastatic activity of Epithelial cell adhesion molecule targeted three-way junctional Delta-5-Desaturase siRNA nanoparticle for breast cancer therapy - PMC, nih.gov,[Link]
-
DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage - PMC, nih.gov,[Link]
-
Application of Chromatographic and Thermal Methods to Study Fatty Acids Composition and Positional Distribution, Oxidation Kinetic Parameters and Melting Profile as Important Factors Characterizing Amaranth and Quinoa Oils - MDPI, mdpi.com,[Link]
Sources
- 1. Di-homo-gamma-linolenate | C20H33O2- | CID 21158448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Dihomo-g-linolenic (DGLA) 20:3 n6 - 3200 Metabolomix+ - FMV Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Application of Chromatographic and Thermal Methods to Study Fatty Acids Composition and Positional Distribution, Oxidation Kinetic Parameters and Melting Profile as Important Factors Characterizing Amaranth and Quinoa Oils [mdpi.com]
Mechanisms of Enzymatic Elongation to (8Z,11Z,14Z)-Icosatrienoate: A Technical Guide
Introduction & Biological Imperative
(8Z,11Z,14Z)-icosatrienoate, commonly known as dihomo-gamma-linolenic acid (DGLA, 20:3n-6), occupies a pivotal metabolic crossroads in lipid signaling and cellular homeostasis. Synthesized via the two-carbon elongation of gamma-linolenic acid (GLA, 18:3n-6), DGLA is incorporated directly into the phospholipid bilayer of cell membranes[1].
Unlike its downstream product, arachidonic acid (AA, 20:4n-6), which drives the synthesis of pro-inflammatory series-2 prostaglandins, DGLA serves as the exclusive precursor to series-1 prostaglandins (e.g., PGE1) via cyclooxygenase (COX) pathways[1][2]. Furthermore, DGLA is metabolized by 15-lipoxygenase (15-LOX) into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), a potent direct inhibitor of 5-lipoxygenase (5-LOX), thereby suppressing the production of inflammatory leukotrienes[1]. Recent lipidomic studies also implicate DGLA and its dihydroxy-metabolites in driving highly specific ferroptosis-mediated pathways in neurobiology and oncology[3]. Understanding the enzymatic machinery that governs the GLA-to-DGLA conversion is therefore critical for drug development targeting chronic inflammation, neurodegeneration, and cancer[4][5].
The Macromolecular Machinery: ELOVL5 and the ER Complex
The biosynthesis of DGLA does not occur as a single-step reaction but is driven by a four-enzyme complex localized to the cytoplasmic face of the endoplasmic reticulum (ER)[4]. The elongation of very-long-chain fatty acids (ELOVL) pathway adds a two-carbon unit from malonyl-CoA to the carboxyl terminal of the fatty acyl-CoA primer. Because the addition occurs at the carboxyl end, the pre-existing double bonds of GLA ( Δ 6,9,12) are shifted by two positions, yielding the Δ 8,11,14 configuration of DGLA[6].
The four sequential steps are:
-
Condensation (Rate-Limiting): Catalyzed by ELOVL5 (Elongation of very-long-chain fatty acids protein 5), which condenses GLA-CoA with malonyl-CoA to form 3-keto-eicosatrienoyl-CoA[4][5].
-
Reduction: 3-ketoacyl-CoA reductase (KAR) utilizes NADPH to reduce the 3-keto group to a 3-hydroxy intermediate[4].
-
Dehydration: 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule, yielding trans-2,3-enoyl-eicosatrienoyl-CoA[4].
-
Second Reduction: Trans-2,3-enoyl-CoA reductase (TER) utilizes a second NADPH molecule to reduce the double bond, releasing the final DGLA-CoA[4][7].
Enzymatic elongation pathway from gamma-linolenoyl-CoA to (8Z,11Z,14Z)-icosatrienoyl-CoA.
Kinetic Profiling & Substrate Specificity
The specificity of the entire elongation cycle is dictated solely by the initial condensation enzyme. Mammals express seven ELOVL isoforms (ELOVL1–7), each exhibiting distinct substrate specificities based on carbon chain length and degree of unsaturation[5][8].
ELOVL5 exhibits a high affinity for C18 and C20 polyunsaturated fatty acids (PUFAs), making it the primary driver of the GLA to DGLA conversion[8]. In contrast, ELOVL2 preferentially elongates C20 and C22 PUFAs, while ELOVL1 is restricted to saturated and monounsaturated fatty acids[8]. Gene silencing of ELOVL5 via siRNA in endothelial cells completely abolishes the conversion of GLA to DGLA, confirming its non-redundant role in this specific elongation step[9].
Table 1: Substrate Specificity of Key Mammalian Elongases
| Enzyme Isoform | Primary Substrate Preference | Key Substrates | Elongation Product | Biological Role |
| ELOVL1 | C18:0 – C26:0 (SFA/MUFA) | Palmitoyl-CoA (16:0) | Stearoyl-CoA (18:0) | Sphingolipid synthesis[8] |
| ELOVL2 | C20 – C22 (PUFA) | EPA (20:5n-3), AA (20:4n-6) | DPA (22:5n-3), AdA (22:4n-6) | DHA/Docosanoid synthesis[8] |
| ELOVL5 | C18 – C20 (PUFA) | GLA (18:3n-6) , SDA (18:4n-3) | DGLA (20:3n-6) , ETA (20:4n-3) | Series-1 Prostaglandin precursors [8][9] |
Methodological Framework: Microsomal Elongase Assays
Because ELOVL5 and its partner enzymes are multi-pass transmembrane proteins, attempting to purify them out of the ER membrane typically results in a complete loss of structural integrity and catalytic activity. Therefore, the gold standard for measuring elongase activity requires the isolation of microsomes —vesicle-like artifacts formed from the ER during cell homogenization that preserve the native lipid microenvironment and the intact four-enzyme complex[7][10].
Microsome Isolation Protocol
The isolation relies on differential ultracentrifugation to separate the ER from other organelles[10].
-
Homogenization: Mince fresh or snap-frozen liver tissue (or harvested cultured cells) and homogenize in ice-cold Buffer A (0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors) using a Dounce homogenizer[10]. Causality: Sucrose provides an isotonic environment to prevent organelle lysis, while EDTA chelates metalloproteases.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C. Discard the pellet (containing unbroken cells, nuclei, and mitochondria).
-
Ultracentrifugation: Transfer the supernatant and centrifuge at 100,000 × g for 60 minutes at 4°C[10].
-
Resuspension: The resulting translucent pellet contains the microsomes. Resuspend in 100 mM potassium phosphate buffer (pH 7.2) and quantify protein concentration via BCA assay[11].
In Vitro Elongase Reaction
To establish a self-validating system, the reaction must include controls omitting NADPH or utilizing heat-inactivated microsomes to subtract background non-specific lipid binding.
-
Reaction Mix: In a microcentrifuge tube, combine 100 mM potassium phosphate (pH 6.5), 1 mM NADPH, 50 µM GLA-CoA, and 50 µM [14C]-malonyl-CoA (specific activity ~50 mCi/mmol)[11][12]. Causality: NADPH is strictly required as the electron donor for the KAR and TER reduction steps; without it, the reaction stalls at the 3-keto intermediate[7].
-
Initiation: Add 50–100 µg of microsomal protein to initiate the reaction. Incubate at 37°C for 20 minutes[12].
-
Termination & Saponification: Quench the reaction by adding 1 mL of 5 M KOH in 10% methanol. Heat at 65°C for 1 hour[12]. Causality: Saponification cleaves the thioester bond of the newly synthesized DGLA-CoA, releasing the free fatty acid.
-
Extraction: Acidify the mixture with 5 M HCl (pH < 2). Add 2 mL of hexane, vortex vigorously, and centrifuge to separate the phases[12]. Causality: Acidification protonates the free fatty acids, making them highly lipophilic and driving them into the upper hexane phase, while the highly polar, unreacted [14C]-malonyl-CoA remains trapped in the lower aqueous phase.
Workflow for the in vitro microsomal fatty acid elongase assay and quantification.
Analytical Resolution: LC-MS/MS and Radiometric Quantification
Quantification of the elongated product can be achieved through two primary modalities:
Radiometric Scintillation: Transfer the upper hexane phase (containing the [14C]-labeled DGLA) to a scintillation vial. Evaporate the hexane under a gentle stream of nitrogen gas, add scintillation cocktail, and measure the radioactivity. The incorporation rate is calculated based on the specific activity of the malonyl-CoA and expressed as pmol malonyl-CoA incorporated / min / mg protein[7][12].
LC-MS/MS of Acyl-CoAs: For non-radioactive assays, the saponification step is omitted. Instead, the reaction is quenched with cold buffered isopropanol to precipitate proteins while keeping the intact acyl-CoAs in solution[11]. The extract is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode. The transition from the precursor DGLA-CoA ion to the neutral loss of the CoA moiety provides highly specific, multiplexed quantification of the elongation kinetics without the need for radioactive isotopes[11].
References
-
Mechanisms of Omega-3 Polyunsaturated Fatty Acids in Prostate Cancer Prevention - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
ELOVL5-Mediated Long Chain Fatty Acid Elongation Contributes to Enzalutamide Resistance of Prostate Cancer - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Can GLA (Gamma-Linolenic Acid) Help Manage Inflammation in Long COVID and ME/CFS? Source: RTHM URL:[Link]
-
Gamma-linolenic and pinolenic acids exert anti-inflammatory effects in cultured human endothelial cells through - ePrints Soton Source: University of Southampton URL:[Link]
-
Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration | ACS Central Science Source: ACS Publications URL:[Link]
-
Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2 Source: ResearchGate URL:[Link]
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Lipidomic analysis reveals a radiosensitizing role of gamma-linolenic acid in glioma cells - CORE Source: CORE (Connecting Repositories) URL:[Link]
Sources
- 1. rthm.com [rthm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | Benchchem [benchchem.com]
- 11. (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA | 162336-15-4 | Benchchem [benchchem.com]
- 12. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]
The Biophysical and Signaling Mechanics of (8Z,11Z,14Z)-icosatrienoate (DGLA) in Membrane Microdomains
Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
(8Z,11Z,14Z)-icosatrienoate, commonly known as Dihomo-gamma-linolenic acid (DGLA, 20:3n-6), is an essential polyunsaturated fatty acid (PUFA) that serves as a critical nexus between membrane biophysics and cellular signaling. This guide provides an in-depth technical analysis of how DGLA modulates membrane fluidity, alters the structural integrity of lipid rafts, and dictates downstream enzymatic pathways. By understanding the causality behind DGLA's biophysical behavior, researchers can better leverage Membrane Lipid Therapy for inflammatory and neurodegenerative diseases.
Structural Biophysics of DGLA in Phospholipid Bilayers
DGLA is a 20-carbon aliphatic chain containing three cis double bonds located at the 8th, 11th, and 14th carbon positions. When incorporated into the sn-2 position of membrane glycerophospholipids (GPLs), its structural geometry fundamentally alters the lipid bilayer[1].
The Causality of Membrane Fluidity: Saturated fatty acids (SFAs) possess linear, flexible chains that pack tightly, maximizing van der Waals interactions and rigidifying the membrane[2]. In contrast, each cis double bond in DGLA introduces a rigid steric kink (approximately 30°). These kinks prevent highly ordered lipid packing, exponentially increasing the free volume within the hydrophobic core of the bilayer[3]. This biophysical disruption lowers the phase transition temperature of the membrane, shifting it from a solid-gel phase to a liquid-crystalline phase, thereby increasing lateral membrane fluidity[3].
DGLA's Role in Lipid Raft Formation and Dynamics
Lipid rafts are transient, nanoscale membrane microdomains (10–200 nm) highly enriched in cholesterol and sphingolipids[4]. They act as compartmentalized signaling platforms for integral membrane proteins, including Toll-like receptors (e.g., TLR4) and the Fas-receptor (CD95)[1].
Mechanism of Raft Disruption: Cholesterol preferentially interacts with the straight, saturated acyl chains of sphingolipids to form stable, liquid-ordered ( Lo ) phases[4]. Because of its kinked structural configuration, DGLA exhibits exceptionally low sterol affinity[5]. As DGLA enriches the surrounding bulk phospholipid matrix (the liquid-disordered, Ld phase), it promotes a phase separation that thermodynamically destabilizes lipid raft integrity[5]. This microdomain disruption alters the spatial localization of raft-associated proteins, effectively dampening pro-inflammatory receptor dimerization and signaling[6].
Caption: Biophysical and enzymatic pathways of DGLA altering lipid rafts and generating PGE1.
The Eicosanoid Shift: Enzymatic Competition at the Microdomain
Beyond its structural role, DGLA is a direct substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are frequently localized near caveolae and lipid rafts.
Causality of Anti-Inflammatory Action: DGLA competes directly with Arachidonic Acid (AA, 20:4n-6) for the active sites of COX-1 and COX-2[1]. While the oxygenation of AA yields highly pro-inflammatory Series-2 prostanoids (e.g., PGE2), the enzymatic conversion of DGLA yields Series-1 prostanoids (e.g., PGE1)[7]. PGE1 possesses potent vasodilatory, anti-aggregatory, and anti-inflammatory properties[7]. By displacing AA in the membrane and competing for COX, DGLA exerts a dual-layered anti-inflammatory effect[1].
Quantitative Biophysical Impact on Membranes
The following table synthesizes the biophysical parameters of DGLA compared to other key fatty acids, illustrating its intermediate but potent role in membrane modulation[3],[2].
| Fatty Acid | Molecular Configuration | Phase Transition Effect | Membrane Fluidity Impact | Lipid Raft Affinity |
| Palmitic Acid (16:0) | Saturated, linear | Increases (+5 to +10°C) | Highly Rigid (Decreases) | High (Stabilizes rafts) |
| Oleic Acid (18:1n-9) | 1 cis double bond | Decreases slightly | Moderately Fluid | Moderate |
| DGLA (20:3n-6) | 3 cis double bonds | Decreases (-15 to -20°C) | Highly Fluid (Increases) | Low (Disrupts rafts) |
| DHA (22:6n-3) | 6 cis double bonds | Decreases (> -30°C) | Extremely Fluid (≈300% ↑) | Extremely Low |
Self-Validating Experimental Protocol: Quantifying DGLA’s Effect
To empirically validate the impact of DGLA on lipid raft formation and membrane fluidity, researchers must employ a coupled methodology combining Detergent-Resistant Membrane (DRM) isolation and Fluorescence Anisotropy. This system is self-validating: the DRM isolation confirms structural raft changes, while anisotropy quantifies the physical fluidity shift.
Step-by-Step Methodology
Step 1: Cell Culture & Lipid Supplementation Culture target cells (e.g., THP-1 macrophages) in standard media. Supplement with 50 µM DGLA complexed to Bovine Serum Albumin (BSA) for 48 hours to ensure steady-state incorporation into the sn-2 position of membrane phospholipids. Include a vehicle-only (BSA) control.
Step 2: DRM Isolation via Sucrose Gradient Ultracentrifugation
-
Lyse cells on ice using 1% Triton X-100 in TNE buffer (Tris-HCl, NaCl, EDTA) containing protease inhibitors. Rationale: Lipid rafts are tightly packed and inherently insoluble in cold non-ionic detergents, allowing for their biochemical separation.
-
Homogenize the lysate and mix with 60% sucrose to achieve a final concentration of 40% sucrose.
-
Overlay with a discontinuous sucrose gradient (30% and 5%).
-
Ultracentrifuge at 200,000 × g for 16 hours at 4°C.
-
Collect 1 mL fractions from top to bottom. Lipid rafts (DRMs) will float to the 5%/30% interface (Fractions 2-4), while non-raft membranes remain at the bottom.
Step 3: Western Blot Validation (Self-Validation Check) Analyze fractions for raft markers (e.g., Caveolin-1, Flotillin-1) and non-raft markers (e.g., Transferrin receptor). Causality: A shift of Caveolin-1 from buoyant fractions to heavier fractions in DGLA-treated cells quantitatively confirms raft disruption.
Step 4: Steady-State Fluorescence Anisotropy
-
Label isolated cell membranes with 1,6-diphenyl-1,3,5-hexatriene (DPH), a hydrophobic fluorophore that partitions exclusively into the bilayer core.
-
Excite at 350 nm and measure emission at 452 nm using a spectrofluorometer equipped with polarizing filters.
-
Calculate anisotropy ( r ). Causality: A lower r value in DGLA-treated membranes compared to controls quantitatively confirms increased membrane fluidity due to the steric kinks of DGLA.
Caption: Self-validating workflow for quantifying DGLA's biophysical effects on membrane microdomains.
Therapeutic Implications in Drug Development
Understanding DGLA's role in membrane dynamics opens novel avenues for targeted lipid-based therapeutics:
-
Inflammatory Diseases: By disrupting lipid rafts, DGLA physically impairs the assembly of the TLR4 complex, reducing NF-κB activation and subsequent cytokine storms[6].
-
Neurodegeneration and Ferroptosis: Recent studies indicate a highly specific role for DGLA in neurobiology. DGLA has been shown to induce ferroptosis specifically in dopaminergic neurons[8]. The DGLA metabolite dihydroxyeicosadienoic acid (DHED) promotes lipid peroxidation, highlighting a critical vulnerability in Parkinson's disease models and suggesting that modulating DGLA metabolism could be a potent therapeutic target for neuroprotection[8].
References
- The Nutritional Significance of Lipid Rafts ResearchGate URL
- Long-Chain Fatty Acids Structure Explained: Impacts on Function Creative Proteomics Blog URL
- Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids MDPI URL
- Ironing out Neurodegeneration: New Class of Lipids Promotes Ferroptosis in Dopaminergic Neurons ACS Central Science URL
- “Cell Membrane Theory of Senescence” and the Role of Bioactive Lipids in Aging, and Aging Associated Diseases and Their Therapeutic Implications PMC - NIH URL
- Modification of subcutaneous white adipose tissue inflammation by omega-3 fatty acids is limited in human obesity-a double blind, randomised clinical trial PMC - NIH URL
- Seed Oils and their Hidden Dangers?
- Health effects of dietary phospholipids PMC - NIH URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. wyldeonhealth.com [wyldeonhealth.com]
- 3. Long-Chain Fatty Acids Structure Explained: Impacts on Function - Creative Proteomics Blog [creative-proteomics.com]
- 4. Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Accurate chromatographic resolution of polyunsaturated fatty acids (PUFAs) is a fundamental prerequisite in lipidomics and drug development. (8Z,11Z,14Z)-icosatrienoate, universally known as dihomo-γ-linolenic acid (DGLA, 20:3n-6), is a highly sought-after analyte due to its role as the direct precursor to anti-inflammatory Series 1 prostaglandins[1]. However, its quantification is notoriously confounded by the presence of positional isomers—most critically, Mead acid (5Z,8Z,11Z-icosatrienoate, 20:3n-9), a primary clinical biomarker for essential fatty acid (EFA) deficiency[2].
Because DGLA and Mead acid share identical molecular formulas and exact masses, mass spectrometry alone cannot differentiate them without baseline chromatographic separation[3]. This application note details the mechanistic rationale and step-by-step protocols for isolating these critical isomers using both Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) and Silver-Ion HPLC (Ag⁺-HPLC).
Biological Context and Isomeric Challenges
In biological matrices, DGLA and Mead acid originate from distinct metabolic pathways but converge in the same lipid pools. DGLA is synthesized from dietary linoleic acid, whereas Mead acid is synthesized de novo from oleic acid when dietary linoleic acid is absent.
Metabolic pathways generating DGLA and Mead acid.
When subjected to negative electrospray ionization (ESI-), both isomers yield an[M-H]⁻ precursor ion at m/z 305.2[4]. Furthermore, their collision-induced dissociation (CID) spectra are remarkably similar. Therefore, the analytical burden falls entirely on the chromatographic system to exploit subtle physicochemical differences between the isomers[3].
Mechanisms of Chromatographic Selectivity
Reversed-Phase (RP-UHPLC) Selectivity
In reversed-phase chromatography, retention is governed by hydrophobic partitioning. While DGLA and Mead acid both possess 20 carbons and 3 double bonds, the position of these bonds alters the spatial geometry of the acyl chain. Mead acid (double bonds at C5, C8, C11) possesses a contiguous 9-carbon saturated tail at its methyl terminus. In contrast, DGLA (double bonds at C8, C11, C14) has only a 6-carbon saturated tail. The longer, uninterrupted saturated tail of Mead acid interacts more strongly with the C18 stationary phase, causing it to elute after DGLA.
Silver-Ion (Ag⁺-HPLC) Selectivity
Silver-ion chromatography operates on an entirely different principle: the formation of reversible charge-transfer complexes between silver ions (Ag⁺) impregnated on the stationary phase and the π-electrons of the fatty acid double bonds[5]. The strength of this π-complexation is highly sensitive to steric hindrance. Isomers with double bonds closer to the carboxyl terminus (Mead acid) often exhibit different complexation strengths compared to those with double bonds situated further down the chain (DGLA), allowing for exquisite preparative resolution[6].
Analytical workflow for the isolation and detection of C20:3 isomers.
Experimental Protocols
Protocol A: High-Throughput RP-UHPLC-MS/MS (Free Fatty Acids)
This method is optimized for the rapid, quantitative profiling of biological samples (e.g., serum, tissue extracts) without the need for derivatization[3].
Self-Validating Mechanism: To ensure the system is self-validating against matrix effects and retention time drift, an isotopically labeled internal standard (DGLA-d6) is spiked into every sample prior to extraction. A System Suitability Test (SST) mix must be injected every 20 samples to verify that the critical pair (DGLA/Mead acid) maintains a resolution ( Rs ) of ≥1.5 .
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 50 µL of plasma. Spike with 10 µL of DGLA-d6 (1 µg/mL in methanol).
-
Extraction: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water containing 2 mM ammonium acetate and 0.01% formic acid. Causality: Ammonium acetate buffers the mobile phase to ~pH 4.5, ensuring the fatty acids remain predominantly in their ionized carboxylate form, which drastically enhances [M-H]⁻ signal intensity in ESI[7].
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) containing 2 mM ammonium acetate and 0.01% formic acid.
-
Gradient: 60% B to 85% B over 8 minutes, then to 95% B for 2 minutes to wash the column[2].
-
Flow Rate: 0.35 mL/min. Column Temperature: 45°C.
-
-
MS/MS Detection: Operate in negative ESI mode using Multiple Reaction Monitoring (MRM).
Protocol B: High-Resolution Ag⁺-HPLC (Preparative Isolation)
This method is utilized when absolute structural confirmation or preparative isolation of specific geometric/positional isomers is required[5].
Step-by-Step Methodology:
-
Derivatization to FAMEs: React the extracted lipid fraction with 14% Boron trifluoride (BF₃) in methanol at 60°C for 30 minutes. Extract the resulting Fatty Acid Methyl Esters (FAMEs) into hexane. Causality: Free carboxyl groups strongly chelate with the Ag⁺ stationary phase, causing irreversible binding or severe peak tailing. Converting them to neutral methyl esters ensures the separation is driven purely by the π-π interactions of the double bonds[6].
-
Chromatographic Conditions:
-
Column: ChromSpher 5 Lipids (250 x 4.6 mm, 5 µm, Ag⁺ impregnated silica).
-
Mobile Phase: Isocratic Hexane/Acetonitrile (99.9:0.1, v/v). Causality: Acetonitrile acts as a weak π-electron donor that competes with the FAME double bonds for the silver ions. Precisely controlling this micro-concentration allows for the fine-tuning of isomer retention times[5].
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV detection at 205 nm or Evaporative Light Scattering Detection (ELSD). For enhanced UV sensitivity, fatty acids can alternatively be derivatized into naphthacyl esters and monitored at 242 nm[8].
Quantitative Data Presentation
The following table summarizes the expected chromatographic behavior and MS/MS transitions for the target analytes under the RP-UHPLC-MS/MS protocol.
Table 1: MRM Transitions and RP-UHPLC Retention Characteristics
| Analyte | Lipid Nomenclature | Exact Mass | Precursor Ion [M-H]⁻ | Primary Product Ion | Relative Retention Order (RP-HPLC) |
| Arachidonic Acid | 20:4n-6 | 304.24 | 303.2 | 259.2 | 1 (Earliest, most polar) |
| DGLA | 20:3n-6 | 306.25 | 305.2 | 261.2 | 2 |
| Mead Acid | 20:3n-9 | 306.25 | 305.2 | 261.2 | 3 (Latest, longest saturated tail) |
Note: While DGLA and Mead Acid share the same primary product ion (loss of CO₂), their baseline separation in the RP-UHPLC dimension ensures accurate, interference-free integration.
References
-
Analysis of Trans Polyunsaturated Fatty Acids - AOCS American Oil Chemists' Society (AOCS) URL:[Link]
-
Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations Journal of AOAC International / PubMed URL:[Link]
-
Lipid Mediator Quantification in Isolated Human and Guinea Pig Airways: An Expanded Approach for Respiratory Research Analytical Chemistry - ACS Publications URL: [Link]
-
Use of on-line supercritical fluid extraction-supercritical fluid chromatography/tandem mass spectrometry to analyze disease Kobe University Repository URL: [Link]
-
The Human Serum Metabolome PMC - NIH URL:[Link]
-
Metabolomics analysis reveals an effect of homocysteine on arachidonic acid and linoleic acid metabolism pathway Spandidos Publications URL: [Link]
-
metabolites - Semantic Scholar Semantic Scholar URL: [Link]
-
Original articles High performance liquid chromatography of fatty acids as naphthacyl derivatives EDP Sciences URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. analusis.edpsciences.org [analusis.edpsciences.org]
Application Note: Quantitative Derivatization of (8Z,11Z,14Z)-Icosatrienoate for GC-FID Analysis
Biological Significance and Analytical Context
(8Z,11Z,14Z)-Icosatrienoate, commonly known as Dihomo- γ -linolenic acid (DGLA, 20:3n-6), is a critical polyunsaturated fatty acid (PUFA) in mammalian biochemistry. As an intermediate in the omega-6 metabolic pathway, DGLA is elongated from γ -linolenic acid (GLA) and serves as the direct precursor to both arachidonic acid (ARA) and the highly anti-inflammatory Series-1 prostaglandins (e.g., PGE1). Accurately quantifying DGLA in biological matrices or pharmaceutical formulations is paramount for drug development professionals targeting inflammatory cascades.
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) remains the gold standard for fatty acid quantification due to its high resolution, reproducibility, and the linear response of the FID to the carbon content of the analytes[1]. However, native DGLA is highly polar and non-volatile. To achieve optimal chromatographic peak shape and resolution, DGLA must be derivatized into its corresponding Fatty Acid Methyl Ester (FAME)[1].
Metabolic pathway of (8Z,11Z,14Z)-icosatrienoate (DGLA) and its downstream lipid mediators.
Chemical Rationale: Overcoming PUFA Derivatization Challenges
Derivatizing DGLA presents a unique chemical challenge. The molecule contains three cis double bonds that are methylene-interrupted. The bis-allylic carbons (C10 and C13) are highly susceptible to hydrogen abstraction, making DGLA prone to rapid lipid peroxidation and cis-to-trans isomerization under harsh thermal or oxidative conditions.
Historically, the AOCS Official Method Ce 2-66 utilizes Boron Trifluoride in methanol ( BF3 -MeOH) as an acid catalyst[2]. While highly effective at methylating both free fatty acids (FFAs) and complex lipids, relying solely on BF3 -MeOH requires prolonged heating (80–100°C for 45–60 minutes)[3]. This extended thermal stress can artificially alter the native isomeric profile of PUFAs like DGLA.
Conversely, base-catalyzed transesterification (using Sodium Methoxide, NaOCH3 ) is rapid and occurs under mild conditions (45°C for 5 minutes), perfectly preserving the double-bond geometry[3]. However, base catalysis cannot esterify free fatty acids[4].
The Solution: A two-step transesterification protocol. By first utilizing a base catalyst to rapidly convert esterified lipids (triglycerides, phospholipids), followed by a brief acid-catalyzed step to capture the remaining free fatty acids, we ensure 100% quantitative conversion while minimizing the thermal degradation of DGLA[1],[5].
Table 1: Comparison of FAME Derivatization Catalysts for DGLA
| Catalyst Type | Reagent Example | Target Lipid Class | Reaction Conditions | Impact on DGLA Integrity |
| Acid-Catalyzed | 14% BF3 in Methanol | FFAs, Triglycerides, Phospholipids | 80-100°C, 45-60 min | High risk of oxidation/isomerization if prolonged. |
| Base-Catalyzed | 0.5 N NaOCH3 in Methanol | Triglycerides, Phospholipids ONLY | 45°C, 5 min | Excellent preservation of cis double bonds. |
| Two-Step (Hybrid) | NaOCH3 followed by BF3 | All Lipid Classes | 45°C (5 min) + 90°C (10 min) | Optimal. Complete conversion with minimal thermal stress. |
Self-Validating Experimental Protocol: Two-Step FAME Synthesis
To ensure trustworthiness and reproducibility, this protocol integrates a self-validating system:
-
Internal Standard (IS): Heptadecanoic acid (C17:0) is added prior to derivatization. Because C17:0 is absent in most mammalian samples, its recovery validates the extraction and methylation efficiency[1].
-
Antioxidant Protection: Butylated hydroxytoluene (BHT) is included to quench free radicals and protect the vulnerable bis-allylic carbons of DGLA.
Reagents and Materials
-
Target Analyte: Lipid extract containing (8Z,11Z,14Z)-icosatrienoate.
-
Internal Standard: C17:0 Triheptadecanoin (1.0 mg/mL in heptane).
-
Antioxidant: BHT (10 mg/mL in methanol).
-
Catalyst 1 (Base): 0.5 N Sodium Methoxide ( NaOCH3 ) in anhydrous methanol[3].
-
Catalyst 2 (Acid): 12–15% Boron Trifluoride ( BF3 ) in methanol[2].
-
Extraction Solvent: GC-grade Heptane (preferred over hexane due to lower toxicity and reduced evaporative loss)[2].
-
Washing Agent: Saturated aqueous NaCl solution[2].
-
Drying Agent: Anhydrous Sodium Sulfate ( Na2SO4 )[2].
Step-by-Step Derivatization Workflow
-
Sample Preparation: Transfer the lyophilized or solvent-extracted lipid sample to a heavy-walled borosilicate glass reaction vial with a PTFE-lined screw cap.
-
Standard Addition: Add 100 µL of the C17:0 Internal Standard and 10 µL of the BHT antioxidant solution.
-
Evaporation: Evaporate the sample to complete dryness under a gentle, steady stream of high-purity Nitrogen gas to displace oxygen[2].
-
Base-Catalyzed Transesterification: Add 1.0 mL of 0.5 N NaOCH3 in methanol. Cap tightly, vortex for 15 seconds, and incubate in a heating block at 45°C for exactly 5 minutes[3].
-
Acid-Catalyzed Esterification: Remove the vial and allow it to cool slightly. Add 1.0 mL of 14% BF3 -methanol reagent[5]. Cap tightly, vortex, and incubate at 90°C for 10 to 15 minutes[5]. Note: The prior base step reduces the required BF3 heating time from 60 minutes down to 10 minutes, protecting the DGLA.
-
Quenching & Extraction: Cool the vial to room temperature. Add 2.0 mL of GC-grade heptane, followed by 2.0 mL of saturated NaCl solution to force the phase separation[2],[5]. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 3 minutes. The system will resolve into a biphasic mixture.
-
Drying: Carefully aspirate the upper organic phase (heptane) containing the newly synthesized DGLA-FAMEs and transfer it to a clean vial containing a small amount of anhydrous Na2SO4 to remove residual water[2].
-
Analysis: Transfer the dried heptane extract to an autosampler vial for GC-FID injection.
Two-step base/acid-catalyzed derivatization workflow for DGLA-FAME preparation.
Instrumental Parameters for DGLA-FAME Analysis
To accurately resolve the (8Z,11Z,14Z) configuration of DGLA from other C20 isomers (such as arachidonic acid or eicosadienoic acid), a highly polar capillary column is strictly required[6].
Table 2: Optimized GC-FID Parameters for PUFA-FAMEs
| Parameter | Specification | Rationale |
| Column | HP-88 or SP-2560 (100 m × 0.25 mm, 0.20 µm df) | High-polarity biscyanopropyl stationary phases are mandatory for resolving cis/trans PUFA positional isomers[6]. |
| Carrier Gas | Helium (Constant Flow: 1.2 mL/min) | Provides optimal theoretical plate height and inertness. |
| Injection Mode | Split (Ratio 50:1), 1.0 µL volume | Prevents column overloading, ensuring sharp, symmetrical peaks for closely eluting PUFAs. |
| Injector Temp | 250°C | Ensures instantaneous and complete volatilization of C20+ FAMEs. |
| Oven Program | 140°C (hold 5 min) → 4°C/min to 240°C (hold 15 min) | The slow temperature ramp allows thermodynamic resolution of methylene-interrupted double bonds. |
| Detector (FID) | 260°C ( H2 : 30 mL/min, Air: 300 mL/min) | High temperature prevents condensation; optimized gas flows ensure maximum ionization efficiency. |
References
- AOCS Official Method Ce 2-66 | PDF | Fatty Acid | Sodium Hydroxide. Scribd.
- BACKGROUND DISCUSSION PAPER ON ASSESSING TRANS-FATTY ACIDS IN FOODS. World Health Organization (WHO).
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health (NIH).
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis.
- Evaluation of Fatty Acids Profiling in a Blood Drop Spotted on DBS Card by using a Robot-assisted GC Method. Shimadzu.
- -3 FAs)
Sources
Technical Support Center: Dihomo-gamma-linolenic Acid (DGLA) Storage & Handling
Welcome to the Advanced Lipid Handling Support Center. As an Application Scientist, I frequently encounter researchers whose downstream cellular assays or in vivo models fail not because of flawed hypotheses, but due to compromised lipid integrity. (8Z,11Z,14Z)-icosatrienoate, commonly known as Dihomo-gamma-linolenic acid (DGLA, 20:3n-6), is highly susceptible to auto-oxidation.
This guide provides a self-validating framework to understand the causality of DGLA degradation, troubleshoot storage issues, and implement rigorous, step-by-step handling protocols.
Part 1: The Chemistry & Causality of DGLA Degradation
Q: Why is DGLA so prone to auto-oxidation during routine laboratory storage?
A: The vulnerability of DGLA lies in its molecular architecture. DGLA is an omega-6 polyunsaturated fatty acid (PUFA) containing three cis double bonds. The methylene groups situated between these double bonds are known as bis-allylic carbons. The carbon-hydrogen bonds at these bis-allylic positions are exceptionally weak.
When exposed to trace amounts of oxygen, light, or transition metals, a hydrogen atom is easily abstracted, initiating a free radical chain reaction. This forms a lipid radical that rapidly reacts with ambient oxygen to create a peroxyl radical. This peroxyl radical then abstracts hydrogen from neighboring intact DGLA molecules, propagating a destructive chain reaction that yields lipid hydroperoxides and secondary degradation products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) (1)[1].
Free radical chain reaction of DGLA auto-oxidation into hydroperoxides and toxic aldehydes.
Q: My downstream cellular assays are showing unexpected toxicity. Could oxidized DGLA be the cause?
A: Absolutely. The secondary degradation products of DGLA auto-oxidation, specifically MDA and 4-HNE, are highly electrophilic. They covalently crosslink to cellular proteins and nucleic acids, inducing severe cytotoxicity and confounding your experimental results (1)[1]. If your cells are dying upon DGLA treatment, lipid peroxidation is the primary suspect.
Part 2: Troubleshooting Storage Conditions
Q: What are the optimal storage temperatures and solvents to maximize DGLA shelf life?
A: DGLA should never be stored as a neat oil, as it will oxidize rapidly. It is typically supplied and best stored as a solution in ethanol (e.g., 100 mg/mL). According to authoritative chemical standards, ethanol solutions stored at -20°C in airtight containers are stable for ≥2 years (2)[2].
Q: Should I use Nitrogen or Argon to purge the headspace of my vials?
A: While both are inert gases used to protect compounds prone to oxidation, Argon is superior for lipid storage . Argon is denser than air, allowing it to effectively sink and displace oxygen, forming a protective, heavy blanket directly over the lipid solution before the vial is sealed (3)[3]. Nitrogen is lighter and more prone to mixing with ambient air during the capping process.
Q: How effective is Butylated hydroxytoluene (BHT) in preventing oxidation?
A: BHT is a potent synthetic antioxidant that acts as a hydrogen donor, effectively terminating the peroxyl radical chain reaction. Studies have shown that adding 5.0 mg/mL BHT to PUFA matrices can prevent degradation for up to 28 days even at room temperature (4)[4]. For pure DGLA stock solutions, adding 0.1% BHT is a standard safeguard if downstream applications permit its presence.
Quantitative Comparison of DGLA Storage Modalities
| Storage Modality | Antioxidant | Temperature | Headspace | Expected Stability |
| Neat Oil | None | Room Temp | Air | < 3 Days (Rapid Oxidation) |
| Aqueous Buffer (0.15 M Tris-HCl, pH 8.5) | None | Room Temp | Air | < 24 Hours[2] |
| PUFA Matrix (e.g., Dried Blood Spots) | 5.0 mg/mL BHT | Room Temp | Air | Up to 28 Days[4] |
| Ethanol Solution (100 mg/mL) | None | -20°C or -80°C | Argon Purged | ≥ 2 Years[2] |
Part 3: Experimental Protocols (Self-Validating Systems)
A protocol is only scientifically sound if it includes a mechanism for self-validation. Below is the workflow for preparing DGLA aliquots, followed by the analytical methodology to verify that your storage system has not failed.
Step-by-step workflow for the preparation and inert storage of DGLA aliquots.
Protocol 1: Aliquoting and Inert Gas Purging of DGLA
Objective: Prepare single-use aliquots to prevent repeated freeze-thaw cycles and oxygen exposure.
-
Preparation: Work inside a fume hood. Ensure you have amber glass vials with tight-fitting Teflon (PTFE)-lined caps to prevent light exposure and solvent evaporation.
-
Solvent Exchange (If necessary): If an organic solvent-free solution is required for in vivo work, evaporate the stock ethanol under a gentle, steady stream of nitrogen gas. Crucial Step: Do not let the neat oil sit exposed. Immediately dissolve the neat oil in your target aqueous buffer (e.g., 0.15 M Tris-HCl, pH 8.5) (2)[2].
-
Antioxidant Addition: If your downstream assay is not sensitive to antioxidants, spike the solution with BHT to a final concentration of 0.1% to 5.0 mg/mL (4)[4].
-
Argon Purging: Direct a gentle stream of Argon gas down into the vial for 5–10 seconds. Keep the gas flow low enough to avoid splashing the lipid out of the vial, but sufficient to displace the ambient air (3)[3].
-
Sealing and Storage: Cap the vial tightly immediately after removing the Argon stream. Wrap the cap junction with Parafilm and store the aliquots at -20°C or -80°C.
Protocol 2: Analytical Validation of DGLA Integrity (LC-MS/MS)
Objective: Verify the absence of DGLA auto-oxidation prior to critical in vivo experiments by quantifying free oxylipins.
-
Sample Extraction: Take a 10 µL aliquot of the stored DGLA solution. Reconstitute in 100 µL LC-MS-grade methanol.
-
Filtration: Filter the extract using centrifugal filters (e.g., 0.1 µm Ultrafree-MC) at 18,894× g for 5 minutes at 0 °C to remove any particulates (5)[5].
-
Chromatography: Inject the sample into a UHPLC system equipped with a C18 column (e.g., ZORBAX Eclipse Plus).
-
Mass Spectrometry: Utilize a QqQ MS/MS system with electrospray ionization (ESI) in negative ion mode. Monitor for specific DGLA-derived oxylipins (e.g., 15-HETrE) and secondary degradation markers.
-
Data Interpretation: A significant peak in esterified or free oxylipins compared to a fresh baseline standard indicates that the storage seal was compromised and the aliquot must be discarded (5)[5].
References
- Cayman Chemical.PRODUCT INFORMATION: Dihomo-γ-Linolenic Acid (Item No. 90230).
- Metherel, A. H., et al. (2013).Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease.
- Avanti Research.How Can I Protect My Lipid From Oxidation?
- Texas A&M University / Food Chemistry.Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids.
- MDPI Nutrients (2023).Storage Duration and Added Docosahexaenoic Acid Modify the Rates of Esterified and Free Oxylipin Formation.
Sources
improving LC-MS/MS peak resolution for (8Z,11Z,14Z)-icosatrienoate analysis
Welcome to the technical support resource for the LC-MS/MS analysis of (8Z,11Z,14Z)-icosatrienoate, also known as dihomo-γ-linolenic acid (DGLA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during method development, optimization, and routine analysis. Here, we synthesize technical accuracy with field-proven insights to help you achieve robust and reproducible results.
Troubleshooting Guide: Resolving Common Peak Shape & Sensitivity Issues
This section addresses specific problems in a direct question-and-answer format. Each answer provides a diagnosis of the potential causes and a logical, step-by-step workflow to resolve the issue.
Q1: Why are my peaks for (8Z,11Z,14Z)-icosatrienoate broad, tailing, or fronting?
Poor peak shape is one of the most common frustrations in chromatography, directly impacting resolution and integration accuracy.[1][2] For an acidic analyte like DGLA, the causes often trace back to unwanted secondary chemical interactions or mismatched chromatographic conditions.[3]
Immediate Diagnostic Steps:
-
Analyze the Pattern: Does the poor peak shape affect all analytes or only acidic compounds like DGLA? If it's specific to acids, the problem is likely chemical (related to pH or the column surface). If all peaks are affected, it may be a physical issue (e.g., a column void or system leak).
-
Check System Pressure: A sudden drop in pressure can indicate a leak, while an unusually high pressure may point to a blockage in the column frit or tubing.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Causes Tailing): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these groups can become ionized (Si-O-) and interact electrostatically with the carboxyl group of DGLA, causing the analyte to "drag" through the column, resulting in a tailing peak.[3]
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of your aqueous mobile phase to 2.5-3.0 by adding a small amount of an acid like formic acid (typically 0.1%). This ensures the DGLA's carboxylic acid group is fully protonated (COOH), minimizing its interaction with silanols.[3]
-
Solution 2: Use an End-Capped Column. Modern, high-quality columns are "end-capped," meaning most residual silanols have been chemically blocked. Ensure you are using a column specified as end-capped for analyzing acidic compounds.[3]
-
-
Column Overload (Causes Fronting or Tailing): Injecting too much analyte mass can saturate the stationary phase, leading to a distorted peak shape.[2] Mass overload typically causes tailing, while volume overload (injecting a large volume of a strong solvent) can cause fronting.[3]
-
Sample Solvent Mismatch (Causes Splitting or Fronting): If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, the analyte will not properly "focus" at the head of the column.[1][3]
-
Solution: Match Your Solvents. Reconstitute your final sample extract in a solvent that is as close as possible to the starting mobile phase composition (e.g., if your gradient starts at 70% aqueous, your sample solvent should be similar).[3]
-
Q2: How can I resolve (8Z,11Z,14Z)-icosatrienoate from its structural isomers?
Separating isomers like DGLA (20:3, n-6) and mead acid (20:3, n-9) is a significant challenge because they have the same mass and often similar polarities. The key to separation lies in exploiting subtle differences in their structure, specifically the position of the double bonds.[4]
Core Strategy: Enhance Chromatographic Selectivity
The principle of reversed-phase separation for fatty acid isomers is influenced by the position of the double bonds relative to the terminal (omega) carbon.[4] Analytes with double bonds closer to the carboxyl group tend to elute earlier.
-
Solution 1: Optimize the Stationary Phase.
-
C18 Columns: A high-quality, densely bonded C18 column is the standard starting point and can provide good resolution.[5][6]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings and the double bonds in the fatty acids. This can sometimes provide the necessary resolution that a C18 column cannot.[7]
-
Chiral Columns: For resolving enantiomers or diastereomers of hydroxylated metabolites, a chiral stationary phase is required.[8][9][10]
-
-
Solution 2: Refine the Mobile Phase and Gradient.
-
Mobile Phase Composition: The most common mobile phases are acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower backpressure. A typical mobile phase system is A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Optimization: A long, shallow gradient is crucial for separating closely eluting isomers. Avoid steep gradients. Start with a higher aqueous percentage and slowly decrease it over a longer run time (e.g., 20-30 minutes).[11]
-
-
Solution 3: Lower the Column Temperature. Reducing the column temperature (e.g., from 40°C to 30°C) can sometimes enhance the subtle interactions that lead to better separation, though it will increase backpressure.
Workflow for Isomer Resolution
Caption: Troubleshooting workflow for isomer co-elution.
Q3: My signal intensity for DGLA is low. How can I improve sensitivity?
Low signal intensity is a common problem for fatty acids, which have inherently poor ionization efficiency in negative mode electrospray ionization (ESI), especially under the acidic conditions required for good chromatography.[12][13][14][15]
Potential Causes & Solutions:
-
Poor Ionization Efficiency: The carboxyl group of DGLA is not easily deprotonated in the acidic mobile phase needed for good peak shape.[14][15]
-
Solution 1: Chemical Derivatization (Charge-Reversal). This is the most effective strategy for dramatically increasing sensitivity.[12][13] By reacting the carboxylic acid with a derivatizing agent, you can attach a permanently positive-charged group to the molecule. This allows you to analyze the sample in positive ion mode , which is often much more sensitive and can lead to sensitivity gains of over 1000-fold.[15][16][17]
-
Solution 2: Optimize MS Source Parameters. Carefully optimize source parameters like capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize ion formation and transmission for your specific analyte and flow rate.
-
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) can compete with DGLA for ionization, suppressing its signal.
-
Solution: Improve Sample Preparation. A robust sample preparation protocol is essential. Solid-Phase Extraction (SPE) is highly effective at cleaning up lipid extracts and removing interfering substances like salts and phospholipids.[18][19] C18-based SPE cartridges are commonly used for this purpose.
-
-
Suboptimal MRM Transitions: The selected precursor and product ions may not be the most intense or specific.
-
Solution: Optimize MRM Transitions. Infuse a standard solution of DGLA directly into the mass spectrometer to identify the most stable and intense precursor ion ([M-H]⁻) and its most abundant, specific fragment ions upon collision-induced dissociation (CID). For underivatized DGLA (C20:3), the precursor ion in negative mode is m/z 305.3.[5]
-
Data Summary: Impact of Derivatization on Sensitivity
| Method | Ionization Mode | Typical Sensitivity | Key Advantage |
|---|---|---|---|
| Underivatized | Negative ESI | Low (nM to µM) | Simple, no extra steps |
| Derivatized (AMMP) | Positive ESI | High (pM to nM) | >2500-fold sensitivity increase[16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for LC conditions?
For initial method development, the following parameters provide a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Column | High-quality, end-capped C18, 100-150 mm length, <3 µm particle size | Provides good hydrophobic retention and minimizes peak tailing for acids.[5][6] |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidifies mobile phase to protonate DGLA. Ammonium acetate can also improve negative mode response.[5][6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent for lipid analysis.[5] |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Standard flow rate for analytical scale columns. |
| Column Temp. | 40 °C | Provides good efficiency and lower viscosity/backpressure.[5] |
| Injection Vol. | 2 - 10 µL | Balances sensitivity with the risk of column overload. |
Q2: Do I need to perform sample cleanup? What is the best method?
Yes, absolutely. For complex biological matrices like plasma, serum, or tissue homogenates, sample cleanup is critical to remove interferences that cause ion suppression and to protect your LC column.[19][20]
Recommended Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most common and effective method for extracting eicosanoids.[19] It provides higher recovery and better removal of interfering substances compared to liquid-liquid extraction.[19][20]
Step-by-Step SPE Protocol for Plasma/Serum:
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard. Acidify the sample to a pH of ~3.5 with 2M hydrochloric acid. This ensures the DGLA is protonated and will retain on the C18 sorbent.[18][19]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water.[19] Do not let the cartridge go dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow flow rate (~0.5 mL/min).[19]
-
Washing: Wash the cartridge to remove polar impurities and salts.
-
Elution: Elute the DGLA and other fatty acids with 5-10 mL of a suitable organic solvent like ethyl acetate or methanol.[18][19]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[19]
Workflow for Solid-Phase Extraction
Caption: Standard solid-phase extraction workflow for DGLA.
References
-
Papadopoulou, A. et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. Available at: [Link]
-
Yang, K. et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry. Available at: [Link]
-
Papadopoulou, A. et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. Available at: [Link]
-
Yang, K. et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. Available at: [Link]
-
Lee, J. et al. (2024). The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. MDPI. Available at: [Link]
-
Mok, H.J. et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. Available at: [Link]
-
Yilmaz, O. et al. (2018). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. PMC. Available at: [Link]
-
Williams, C.M. & Reid, G.E. (2019). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. PMC. Available at: [Link]
-
Tsikas, D. (2019). Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids. PubMed. Available at: [Link]
-
Bio-protocol. (2022). Eicosanoid Extraction and Analysis. Bio-protocol. Available at: [Link]
-
LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. Available at: [Link]
-
Yamada, K. et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry. Available at: [Link]
-
Shimadzu Corporation. (2019). Development of a Fast Eicosanoid Profiling Method Using Plasma Microsamples. LabRulez LCMS. Available at: [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. Available at: [Link]
-
Han, X. & Gross, R.W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. PMC. Available at: [Link]
-
Li, Y. et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition. Available at: [Link]
-
Serafim, V. et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. PMC. Available at: [Link]
-
Dolan, J.W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Christie, W.W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]
-
Ferre, S. et al. (2003). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Available at: [Link]
-
Helgadottir, H. et al. (2010). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]
-
Shimadzu Corporation. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Shimadzu. Available at: [Link]
Sources
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. jsbms.jp [jsbms.jp]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. aocs.org [aocs.org]
- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. arborassays.com [arborassays.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming degradation of (8Z,11Z,14Z)-icosatrienoate in aqueous buffer solutions
Technical Support Center: Dihomo-γ-Linolenic Acid (DGLA)
Guide for Overcoming the Degradation of (8Z,11Z,14Z)-icosatrienoate in Aqueous Buffer Solutions
Welcome to the technical support guide for handling Dihomo-γ-Linolenic Acid (DGLA), also known as (8Z,11Z,14Z)-icosatrienoate. As a key polyunsaturated fatty acid (PUFA) in various biological pathways, DGLA's integrity in experimental settings is paramount.[1][2][3] However, its chemical structure makes it highly susceptible to degradation in aqueous environments. This guide provides in-depth troubleshooting advice and protocols to help you maintain the stability and efficacy of your DGLA solutions.
Section 1: Understanding DGLA Degradation
This section addresses the fundamental reasons behind DGLA's instability. Understanding the "why" is the first step toward effective prevention.
Q1: What is (8Z,11Z,14Z)-icosatrienoate (DGLA), and why is its stability critical?
A1: Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 polyunsaturated fatty acid with three cis double bonds.[3][4] It is a crucial intermediate in lipid metabolism, serving as a precursor to anti-inflammatory 1-series prostaglandins (like PGE1) and other signaling molecules.[1][2] Its degradation leads to a loss of biological activity and the formation of confounding by-products, compromising experimental accuracy and reproducibility.
Q2: What makes DGLA so prone to degradation in aqueous buffers?
A2: The susceptibility of DGLA to degradation stems from its polyunsaturated nature. The methylene groups located between the double bonds have weakened carbon-hydrogen bonds, making them prime targets for hydrogen abstraction. This initiates a free-radical chain reaction known as lipid peroxidation, which is the primary degradation pathway for PUFAs.[5][6][7] This process is self-propagating and can rapidly consume the active DGLA in your solution.
Q3: What are the primary mechanisms driving DGLA degradation?
A3: The main degradation mechanism is autoxidation , a spontaneous reaction with molecular oxygen. This process is often catalyzed by factors like heat, light, and trace metal contaminants. The autoxidation of DGLA proceeds in three main stages:
-
Initiation: A hydrogen atom is abstracted from a methylene group of the DGLA molecule (LH) by an initiator (e.g., a reactive oxygen species or a metal ion), forming a lipid radical (L•).
-
Propagation: The lipid radical (L•) reacts rapidly with oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another DGLA molecule, forming a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.[8]
-
Termination: The reaction ceases when radicals react with each other to form stable, non-radical products. By this stage, significant degradation has already occurred.
Caption: The three stages of lipid peroxidation for DGLA.
Q4: What specific factors in my lab environment can accelerate this degradation?
A4: Several common factors can significantly speed up DGLA degradation:
-
Oxygen: The presence of dissolved oxygen in your buffer is a primary requirement for autoxidation.
-
Trace Metal Ions: Transition metals, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu¹⁺/Cu²⁺), are potent catalysts.[8] They accelerate the breakdown of lipid hydroperoxides into destructive free radicals via mechanisms like the Fenton reaction.[9] These metals can be introduced from glassware, spatulas, or impurities in reagents.
-
Light and Heat: UV light and elevated temperatures provide the activation energy needed to initiate the radical chain reaction and speed up the rate of oxidation.[10][11]
-
pH: While the effect can be complex, pH extremes can influence the stability of DGLA and the activity of metal catalysts.[12][13][14]
Section 2: Troubleshooting Guide: Active Prevention of DGLA Degradation
This section provides actionable solutions and protocols to common problems encountered when working with DGLA.
Q5: My DGLA-treated cells are showing inconsistent results. How do I confirm if my DGLA solution has degraded?
A5: Inconsistent biological results are a strong indicator of compound degradation. To confirm this analytically, you can use several methods:
-
UV-Vis Spectroscopy: During the initial stages of oxidation, conjugated dienes are formed, which absorb light around 234 nm. An increase in absorbance at this wavelength over time is a classic sign of primary oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay detects malondialdehyde (MDA), a secondary by-product of lipid peroxidation.[9][15] It is a widely used method for assessing the extent of lipid degradation.
-
Chromatographic Methods (HPLC, GC-MS): For the most definitive analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to directly quantify the remaining intact DGLA and identify specific oxidative by-products.[16][17]
Q6: What is the correct procedure for preparing a stable DGLA stock solution?
A6: Proper preparation is your first line of defense. DGLA has very poor solubility in aqueous buffers (<100 µg/ml in PBS pH 7.2) and should first be dissolved in an organic solvent.[18]
Protocol: Preparation of DGLA Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as ethanol or DMSO. DGLA is readily soluble in both.[18][19]
-
Inert Atmosphere: Before opening the vial of DGLA, flush the workspace (e.g., a glove box or a chemical hood) and your solvent with an inert gas like argon or nitrogen to displace oxygen.
-
Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mg/mL). For example, to make a 10 mg/mL stock, add 1 mL of the inert gas-purged solvent to 10 mg of DGLA.
-
Storage: Aliquot the stock solution into single-use, amber glass vials. Overlay the solution with inert gas before sealing tightly. Store immediately at -20°C or, for long-term storage, at -80°C.[19][20] This minimizes freeze-thaw cycles and light exposure.
Q7: How can I prepare my aqueous buffer to make it less "hostile" to DGLA?
A7: The key is to remove the two main culprits: dissolved oxygen and catalytic metal ions.
Protocol: Preparation of Stabilized Aqueous Buffer
-
Use High-Purity Reagents: Start with high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components to minimize metal contamination.
-
Degas the Buffer: Before adding any stabilizers, thoroughly degas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes. Alternatively, use a combination of sonication under vacuum.
-
Add a Chelating Agent: After degassing, add a metal chelator to sequester any residual transition metal ions. Ethylenediaminetetraacetic acid (EDTA) is highly effective.[8][21] Add EDTA from a stock solution to a final concentration of 10-100 µM.
-
Maintain Inert Atmosphere: Keep the buffer under a blanket of inert gas throughout the preparation of your final DGLA working solution.
Q8: Which specific additives should I use to protect my final DGLA working solution?
A8: A combination of a metal chelator and a chain-breaking antioxidant provides a robust protective system.
| Stabilizer Type | Compound | Recommended Concentration | Mechanism of Action |
| Metal Chelator | EDTA | 10 - 100 µM | Binds and inactivates catalytic metal ions like Fe²⁺ and Cu²⁺, preventing the initiation of lipid peroxidation.[8][21][22] |
| Citric Acid | 0.01 - 0.05% (w/v) | A natural chelator that is effective at sequestering metal ions, particularly at a pH above its pKa values.[8][21] | |
| Antioxidant | α-Tocopherol (Vitamin E) | 50 - 200 µM | A fat-soluble, chain-breaking antioxidant that donates a hydrogen atom to peroxyl radicals, terminating the propagation cycle.[7][23] |
| Butylated Hydroxytoluene (BHT) | 10 - 50 µM | A synthetic phenolic antioxidant that functions as a highly effective free radical scavenger. |
digraph "Stabilizer Intervention Points" { graph [rankdir="TB", splines=true, nodesep=0.5, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes for the pathway DGLA [label="DGLA (LH)"]; Metal [label="Metal Ions\n(Fe²⁺, Cu²⁺)", shape=ellipse]; Lipid_Radical [label="Lipid Radical (L•)"]; O2 [label="Oxygen (O2)", shape=ellipse]; Peroxyl_Radical [label="Peroxyl Radical (LOO•)"]; Degradation [label="Oxidative Degradation\nProducts"];
// Nodes for stabilizers Chelator [label="Chelating Agents\n(e.g., EDTA)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidants\n(e.g., α-Tocopherol, BHT)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the pathway DGLA -> Lipid_Radical [label="Initiation"]; Metal -> Lipid_Radical [color="#EA4335"]; Lipid_Radical -> Peroxyl_Radical [label="Propagation"]; O2 -> Peroxyl_Radical [style=invis]; Peroxyl_Radical -> DGLA [label=" Chain Reaction"]; Peroxyl_Radical -> Degradation;
// Edges for interventions Chelator -> Metal [label=" Inactivates", style=dashed, color="#4285F4", arrowhead=tee]; Antioxidant -> Peroxyl_Radical [label=" Scavenges", style=dashed, color="#34A853", arrowhead=tee]; }
Caption: How chelators and antioxidants protect DGLA.
Section 3: Frequently Asked Questions (FAQs)
Q9: I work with cell cultures. Are there special considerations for adding DGLA to my media?
A9: Yes. Directly adding a DGLA/ethanol solution to cell culture media can cause precipitation and cytotoxicity from the solvent. The standard method is to complex the DGLA with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier, improving solubility and facilitating cellular uptake. You can find protocols online for preparing DGLA-BSA complexes.[24] Remember that standard FBS contains lipids, so for controlled experiments, using lipid-depleted serum may be necessary.
Q10: What is the optimal pH for my DGLA-containing buffer?
A10: The optimal pH is often experiment-dependent. However, for stability, a pH near neutral (6.5-7.5) is generally a safe starting point.[13] Very low pH can sometimes inhibit certain steps of biohydrogenation or oxidation but may not be compatible with your experimental system.[12][14][25] It is more critical to control for oxygen and metal ions than to rely solely on pH for stability.
Q11: How should I prepare my final working solution of DGLA for an experiment?
A11: Prepare it fresh for each experiment if possible.
-
Start with your pre-prepared, degassed, and chelated aqueous buffer under an inert atmosphere.
-
If required for your system (e.g., cell culture), prepare the DGLA-BSA complex.
-
Add the DGLA stock solution (or DGLA-BSA complex) to the stabilized buffer dropwise while gently stirring to reach your final desired concentration.
-
Use the solution immediately. Do not store dilute aqueous solutions of DGLA.
References
-
Chilton, F. H., Rudel, L. L., Parks, J. S., Arm, J. P., & Seeds, M. C. (2017). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. PMC. [Link]
-
Stevanović, M., & Šarac, M. (2020). Effect of antioxidants on polyunsaturated fatty acids – review. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
-
LIPID MAPS. (2022). Dihomo-γ-Linolenic Acid. LIPID MAPS Lipidomics Gateway. [Link]
-
Zhang, Q., et al. (2024). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. PubMed. [Link]
-
Christian Brothers University. (n.d.). The Role of Iron Chelators in Reducing Lipid Peroxidation. CBU Scholar. [Link]
-
Lin, G., et al. (2023). Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration. PMC. [Link]
-
ResearchGate. (n.d.). Metabolism of dihomo-γ-linolenic acid. In mammal tissues and cells, LA... ResearchGate. [Link]
-
Kumar, P., & Kumar, Y. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. PMC. [Link]
-
Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. [Link]
-
Miles, E. A., et al. (2004). Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity. PMC. [Link]
-
Vaskova, H., & Buckova, M. (1999). Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. PubMed. [Link]
-
Shahidi, F., & Miraliakbari, H. (2004). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Journal of Food Lipids. [Link]
-
AOCS. (2022). Metal Chelators as Antioxidants. American Oil Chemists' Society. [Link]
-
Pazos, M., et al. (2009). Capacity of Reductants and Chelators to Prevent Lipid Oxidation Catalyzed by Fish Hemoglobin. PubMed. [Link]
-
Awada, M., et al. (2020). Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. ACS Publications. [Link]
-
Wikipedia. (n.d.). Dihomo-γ-linolenic acid. Wikipedia. [Link]
-
UM Research Repository. (n.d.). Effect of Unsaturation on the Stability of C18 Polyunsaturated Fatty Acids Vesicles Suspension in Aqueous Solution. University of Malaya Research Repository. [Link]
-
ResearchGate. (n.d.). Determination of free polyunsaturated fatty acids and their oxidative metabolites by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ResearchGate. [Link]
-
Sohn, Y. S., et al. (2013). Iron-chelating and anti-lipid peroxidation properties of 1-(N-acetyl-6-aminohexyl). PMC. [Link]
-
Jacobsen, C. (2015). Some strategies for the stabilization of long chain n-3 PUFA enriched foods: A review. European Journal of Lipid Science and Technology. [Link]
-
ResearchGate. (n.d.). (PDF) Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. ResearchGate. [Link]
-
eLife. (2022). Polyunsaturated fatty acids inhibit a pentameric ligand-gated ion channel through one of two binding sites. eLife. [Link]
-
Troegeler-Meynadier, A., et al. (2003). Effects of pH and concentrations of linoleic and linolenic acids on extent and intermediates of ruminal biohydrogenation in vitro. PubMed. [Link]
-
MDPI. (2018). The Effect of pH and Temperature on Arachidonic Acid Production by Glycerol-Grown Mortierella alpina NRRL-A-10995. MDPI. [Link]
-
ResearchGate. (n.d.). Effect of pH on LPH. (A) Specific activity, calculated as ?mol of... ResearchGate. [Link]
-
NIST. (n.d.). 8,11,14-Eicosatrienoic acid, (Z,Z,Z)-. NIST WebBook. [Link]
-
DADUN. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN, University of Navarra. [Link]
-
ResearchGate. (2016). Effects of pH and Concentrations of Linoleic and Linolenic Acids on Extent and Intermediates of Ruminal Biohydrogenation in Vitro. ResearchGate. [Link]
-
Lee, Y. J., & Jenkins, T. C. (2013). Effect of pH on conjugated linoleic acid (CLA) formation of linolenic acid biohydrogenation by ruminal microorganisms. PubMed. [Link]
-
Digital Commons@Becker. (2022). Polyunsaturated fatty acids inhibit a pentameric ligand-gated ion channel through one of two binding sites. Washington University School of Medicine. [Link]
-
Research profile. (2020). A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. Research profile. [Link]
-
PubMed. (1987). [Synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic (5,6-dehydroarachidonic) acid and its transformation into [5,6-3H]arachidonic acid and [5,6-3H]prostaglandins E2 and F2 alpha]. PubMed. [Link]
-
ResearchGate. (n.d.). How to prepare different lipid conditions for cell culture experiments?. ResearchGate. [Link]
-
Lonza Knowledge Center. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 4. 8,11,14-Eicosatrienoic acid, (Z,Z,Z)- [webbook.nist.gov]
- 5. Prisacaru A. E., 2016. Effect of antioxidants on polyunsaturated fatty acids – review. Acta Sci.Pol. Technol. Aliment. 15 (2), 121-129 [food.actapol.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. cbu.scholaris.ca [cbu.scholaris.ca]
- 10. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pH and concentrations of linoleic and linolenic acids on extent and intermediates of ruminal biohydrogenation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH on conjugated linoleic acid (CLA) formation of linolenic acid biohydrogenation by ruminal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dadun.unav.edu [dadun.unav.edu]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aocs.org [aocs.org]
- 22. Capacity of reductants and chelators to prevent lipid oxidation catalyzed by fish hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
(8Z,11Z,14Z)-icosatrienoate vs arachidonic acid in inflammatory response pathways
Title : Deciphering Eicosanoid Dynamics: (8Z,11Z,14Z)-Icosatrienoate (Mead Acid) vs. Arachidonic Acid in Inflammatory Pathways
Introduction
In the landscape of lipid-derived inflammatory mediators, arachidonic acid (AA; 20:4n-6) has long been recognized as the primary substrate for pro-inflammatory eicosanoids. However, under conditions of essential fatty acid deficiency (EFAD), mammals upregulate the de novo synthesis of (8Z,11Z,14Z)-icosatrienoate, commonly known as Mead acid (20:3n-9), from oleic acid[1]. For drug development professionals and immunologists, understanding the competitive interplay between these two polyunsaturated fatty acids (PUFAs) offers a compelling avenue for modulating inflammatory cascades without the adverse effects associated with synthetic enzyme inhibitors.
Mechanistic Divergence in Inflammatory Signaling
The structural differences between AA and Mead acid dictate their enzymatic fate and subsequent biological impact.
-
Cyclooxygenase (COX) Pathway : COX enzymes initiate inflammation by breaking the bisallylic C-H bond of AA to synthesize prostaglandin H2 (PGH2), which is subsequently converted into potent 2-series prostaglandins (e.g., PGE2). When COX encounters Mead acid, it faces a stronger allylic C-H bond, severely impeding oxidation. Consequently, Mead acid acts as a competitive inhibitor, displacing AA from the COX active site and dampening prostaglandin synthesis[2].
-
5-Lipoxygenase (5-LOX) Pathway : 5-LOX metabolizes AA into highly chemotactic 4-series leukotrienes (LTB4, LTC4). Conversely, Mead acid is converted into 3-series leukotrienes (LTC3, LTD3) and 5-hydroxyeicosatrienoic acid (5-HETrE) [1]. These alternative metabolites exhibit significantly reduced inflammatory potency, effectively shifting the cellular environment toward resolution.
Divergent enzymatic processing of Arachidonic Acid vs. Mead Acid by COX and LOX pathways.
Quantitative Comparison of Substrate Profiles
To contextualize their therapeutic potential, the biochemical and inflammatory properties of both fatty acids are summarized below.
| Feature | Arachidonic Acid (AA) | (8Z,11Z,14Z)-Icosatrienoate (Mead Acid) |
| Lipid Classification | ω-6 PUFA (20:4n-6) | ω-9 PUFA (20:3n-9) |
| Biosynthetic Precursor | Linoleic Acid (18:2n-6) | Oleic Acid (18:1n-9) |
| COX Metabolites | 2-Series Prostaglandins (e.g., PGE2, PGD2) | Competitive inhibition; minimal PG synthesis |
| 5-LOX Metabolites | 4-Series Leukotrienes (e.g., LTB4, LTC4) | 3-Series Leukotrienes (e.g., LTC3, LTD3), 5-HETrE |
| Inflammatory Profile | Highly Pro-inflammatory | Anti-inflammatory / Modulatory |
| Physiological Context | Abundant in standard physiological states | Elevated during Essential Fatty Acid Deficiency |
Self-Validating Experimental Protocol: Profiling Macrophage Eicosanoid Flux
To objectively evaluate the anti-inflammatory efficacy of Mead acid against AA, researchers must employ a highly controlled in vitro model. The following protocol utilizes RAW 264.7 macrophages to measure the competitive displacement of AA-derived lipid mediators.
Causality of Experimental Choices:
-
Cell Line & Stimulus : Macrophages are selected for their robust, inducible COX-2 and 5-LOX machinery. Lipopolysaccharide (LPS) is utilized to reliably trigger Toll-like receptor 4 (TLR4), inducing the transcription of inflammatory enzymes[3].
-
Analytical Method : Enzyme-Linked Immunosorbent Assays (ELISA) often suffer from cross-reactivity between 2-series and 3-series eicosanoids. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for precise mass-to-charge (m/z) differentiation of lipid species[4].
-
Validation Controls : A vehicle-only group establishes baseline lipidomics, while Celecoxib (a specific COX-2 inhibitor) serves as a positive control to validate assay sensitivity.
Step-by-Step Methodology:
-
Cell Culture & Seeding : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed cells at 1×106 cells/well in 6-well plates and allow 12 hours for adherence.
-
Fatty Acid Pre-loading : Treat the experimental groups with 25 µM of either ethanolic AA or Mead acid for 24 hours. Note: This extended incubation allows the exogenous PUFAs to integrate into the cellular phospholipid bilayer.
-
Inflammatory Activation : Aspirate the media, wash with PBS, and add fresh media containing 100 ng/mL LPS. Incubate for 4 hours to induce a maximal eicosanoid storm.
-
Metabolite Quenching & Extraction : Harvest the cell culture supernatant. Immediately add ice-cold methanol (2:1 ratio to supernatant) containing a 5% antioxidant cocktail (0.2 mg/mL BHT, 0.6 mg/mL EDTA) to halt enzymatic degradation of unstable eicosanoids[4].
-
LC-MS/MS Quantification : Perform lipidomic profiling targeting PGE2 and LTB4 (AA-derived) versus LTC3 and 5-HETrE (Mead acid-derived).
-
Protein Expression Validation : Lyse the remaining cells using RIPA buffer. Perform Western blotting for COX-2 and iNOS to confirm whether the reduction in pro-inflammatory eicosanoids is due to competitive enzymatic inhibition or transcriptional downregulation[3].
Self-validating experimental workflow for comparative lipidomic and protein expression analysis.
Implications for Drug Development
Targeting the Mead acid pathway offers a biomimetic approach to resolving inflammation. Unlike traditional NSAIDs that completely ablate COX activity—often leading to gastrointestinal and cardiovascular toxicity—Mead acid acts as a natural modulator. By competing with arachidonic acid, it gently downregulates the production of highly inflammatory 2-series prostaglandins and 4-series leukotrienes while maintaining basal lipid signaling necessary for cellular homeostasis. Furthermore, in vivo studies have demonstrated that Mead acid supplementation can significantly suppress tumor growth and regional metastasis in breast cancer models, highlighting its broad therapeutic potential [5].
References
-
Mead acid - Wikipedia . Wikipedia. Available at: [Link]
-
The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid . Lipids in Health and Disease / PMC. Available at: [Link]
-
Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid . Food and Nutrition Sciences / SCIRP. Available at: [Link]
-
Crystalline silica-induced proinflammatory eicosanoid storm in novel alveolar macrophage model quelled by docosahexaenoic acid supplementation . Frontiers in Immunology. Available at: [Link]
-
Mead acid inhibits the growth of KPL-1 human breast cancer cells in vitro and in vivo . Oncology Reports / Spandidos Publications. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]
- 4. Frontiers | Crystalline silica-induced proinflammatory eicosanoid storm in novel alveolar macrophage model quelled by docosahexaenoic acid supplementation [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
comparing extraction efficiency of (8Z,11Z,14Z)-icosatrienoate using Folch vs Bligh-Dyer methods
As a Senior Application Scientist in lipidomics, I frequently encounter discrepancies in polyunsaturated fatty acid (PUFA) quantification that stem directly from the initial sample preparation phase. (8Z,11Z,14Z)-icosatrienoate, commonly known as Mead acid (20:3n-9) , is a critical biomarker. Synthesized de novo from oleic acid, its accumulation relative to arachidonic acid (the triene:tetraene ratio) is the definitive diagnostic indicator of Essential Fatty Acid (EFA) deficiency.
Because Mead acid is primarily esterified within complex lipid pools—specifically membrane phospholipids (PLs) and intracellular triacylglycerols (TAGs)—the absolute recovery of this biomarker is entirely dependent on the thermodynamic efficiency of the chosen lipid extraction protocol.
In this guide, we objectively evaluate the mechanistic differences, extraction efficiencies, and practical applications of the two "gold standard" biphasic extraction techniques: the Folch method and the Bligh-Dyer method , specifically concerning the recovery of Mead acid.
Mechanistic Causality: Why Solvent Ratios Dictate Recovery
Both the Folch and Bligh-Dyer methods utilize a mixture of chloroform, methanol, and water to partition lipids into a lower organic phase and non-lipids into an upper aqueous phase. However, their fundamental design philosophies differ, leading to distinct thermodynamic behaviors during extraction.
The Folch Method (High-Solvent Capacity)
Developed in 1957 for brain tissue, the Folch method utilizes a chloroform:methanol (2:1, v/v) system with a massive 20:1 solvent-to-sample ratio [1].
-
The Causality: The high volume of chloroform ensures that the organic phase remains far below its saturation point, even in samples with high lipid content (e.g., adipose tissue, liver). This prevents the competitive exclusion of polar complex lipids (like the PLs housing Mead acid) from the organic phase, ensuring exhaustive recovery.
The Bligh-Dyer Method (Rapid, Low-Solvent)
Developed in 1959 for wet fish muscle, Bligh-Dyer uses a chloroform:methanol:water (1:2:0.8 to 2:2:1.8) system with a much lower 4:1 solvent-to-sample ratio [2].
-
The Causality: This method relies heavily on the endogenous water content of the biological sample (assumed to be ~80%) to form the monophasic extraction system before dilution induces phase separation. While it drastically reduces solvent consumption and extraction time, the limited chloroform volume becomes easily saturated in samples containing >2% total lipids.
Comparative Extraction Efficiency for Mead Acid
When quantifying Mead acid, the choice of extraction method must be dictated by the sample matrix. Because Mead acid is distributed across both neutral (TAG) and polar (PL) lipid fractions, a method's inability to fully extract either fraction will result in a skewed Mead acid profile.
Extensive comparative studies, most notably by Iverson et al. (2001), have demonstrated that while both methods perform equally well for low-lipid samples (<2% lipid content, such as plasma), the Bligh-Dyer method significantly underestimates total lipid recovery by up to 50% in high-lipid samples [3]. This underestimation disproportionately affects neutral lipids, meaning Mead acid esterified in TAGs within liver or adipose tissue will be severely under-reported if Bligh-Dyer is used.
Quantitative Data Summary
The following table summarizes the expected extraction efficiency and recovery profiles for Mead acid across different biological matrices.
| Biological Matrix | Lipid Content | Folch Efficiency (Mead Acid Recovery) | Bligh-Dyer Efficiency (Mead Acid Recovery) | Recommended Method |
| Human Plasma | Low (<1%) | Excellent (>95% recovery of PLs/TAGs) | Excellent (>95% recovery of PLs/TAGs) | Bligh-Dyer (Faster, less solvent) |
| Erythrocytes (RBCs) | Low (~1%) | Excellent (>95% recovery of PLs) | Excellent (>95% recovery of PLs) | Bligh-Dyer |
| Liver Tissue | Moderate (4-6%) | Excellent (>95% recovery) | Suboptimal (~80-85% recovery) | Folch |
| Adipose Tissue | High (>80%) | Excellent (>95% recovery) | Poor (<50% recovery of TAGs) | Folch |
Workflow Visualization
The partitioning of Mead acid during biphasic extraction is governed by the polarity of its esterified host lipids. The diagram below illustrates the self-validating workflow from homogenization to GC-MS analysis.
Biphasic lipid extraction workflow for isolating Mead acid prior to GC-MS/LC-MS analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, a lipid extraction protocol must be self-validating. This is achieved by introducing an internal standard (e.g., nonadecanoic acid, 19:0, or a deuterated Mead acid standard) prior to homogenization. This accounts for any physical loss of the organic phase during pipetting or incomplete partitioning.
Protocol A: Modified Folch Extraction (Optimized for Solid Tissues)
Use for liver, brain, or adipose tissue to prevent Mead acid underestimation.
-
Sample Preparation: Weigh 50 mg of tissue into a glass homogenizer. Add 10 µL of internal standard (e.g., 1 mg/mL 19:0 in chloroform).
-
Homogenization: Add 1.0 mL of ice-cold Chloroform:Methanol (2:1, v/v) containing 0.01% Butylated hydroxytoluene (BHT) to prevent PUFA oxidation. Homogenize thoroughly.
-
Washing (The Critical Step): Add 0.2 volumes (200 µL) of 0.9% NaCl solution. Causality: The salt increases the ionic strength of the aqueous phase, preventing the formation of an emulsion and driving polar lipids (like phosphatidylcholine containing Mead acid) firmly into the lower chloroform phase.
-
Phase Separation: Vortex for 30 seconds, then centrifuge at 2,000 × g for 10 minutes at 4°C.
-
Collection: Carefully aspirate the upper aqueous phase and discard. Collect the lower organic phase using a glass Pasteur pipette, bypassing the proteinaceous interphase.
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas. The lipid film is now ready for transesterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.
Protocol B: Bligh-Dyer Extraction (Optimized for Biofluids)
Use for plasma or serum where lipid content is <2%.
-
Sample Preparation: Transfer 200 µL of plasma to a glass tube. Add 10 µL of internal standard.
-
Monophasic Solubilization: Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously. Causality: The endogenous water in the plasma (approx. 190 µL) mixes with the solvents to form a single phase (CHCl3:MeOH:H2O ratio of 1:2:0.8), effectively disrupting lipid-protein complexes without precipitating them.
-
Biphasic Induction: Add 250 µL of Chloroform and 250 µL of distilled water. Vortex vigorously. The ratio is now 2:2:1.8, forcing the system to break into two distinct phases.
-
Phase Separation: Centrifuge at 2,000 × g for 10 minutes at 4°C.
-
Collection & Drying: Extract the lower chloroform layer, transfer to a new vial, and dry under nitrogen gas.
Conclusion and Recommendations
For the targeted lipidomic analysis of (8Z,11Z,14Z)-icosatrienoate, the choice between Folch and Bligh-Dyer must be driven by the sample's total lipid burden. If you are tracking EFA deficiency via plasma Mead acid levels, Bligh-Dyer is highly efficient, reproducible, and minimizes toxic solvent exposure [4]. However, if you are analyzing hepatic or adipose reservoirs where Mead acid is sequestered in large triacylglycerol droplets, the Folch method is strictly required to prevent saturation of the organic phase and subsequent data artifacts [3].
References
-
Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.[Link]
-
Fekete, K., Marosvölgyi, T., Jakobik, V., & Decsi, T. (2012). Novel methodologies for assessing omega-3 fatty acid status – a systematic review. British Journal of Nutrition, 107(S2), S86-S95.[Link]
-
Smedes, F., & Thomasen, T. K. (1996). Evaluation of the Bligh & Dyer lipid extraction method. Marine Pollution Bulletin, 32(12), 861-868. (Referenced mechanistically via Iverson et al., 2001) [Link]
-
Cajka, T., & Fiehn, O. (2018). Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis. Journal of Proteome Research, 17(10), 3465–3477.[Link]
(8Z,11Z,14Z)-Icosatrienoate proper disposal procedures
As a Senior Application Scientist, ensuring the structural integrity of your reagents and the safety of your laboratory personnel are inseparable goals. (8Z,11Z,14Z)-Icosatrienoate—commonly known as the conjugate base of Dihomo-γ-linolenic acid (DGLA)—is a highly bioactive omega-6 polyunsaturated fatty acid (PUFA). While it is a critical precursor for anti-inflammatory lipid mediators in cell culture and drug development, its chemical structure makes it highly susceptible to auto-oxidation, presenting a severe, often overlooked fire hazard in the laboratory[1].
This guide provides the authoritative, step-by-step operational and disposal protocols required to handle DGLA safely, grounded in the mechanistic chemistry of lipid peroxidation.
Physicochemical Properties & Hazard Profile
To handle DGLA correctly, one must understand the relationship between its molecular structure and its physical risks. DGLA contains three cis-double bonds. The methylene groups located between these double bonds (bis-allylic positions) possess exceptionally low C–H bond dissociation energies, making them prime targets for radical-mediated lipid peroxidation[2].
| Property | Value | Operational Implication |
| Chemical Name | (8Z,11Z,14Z)-Icosatrienoate (DGLA) | Nomenclature varies (free acid vs. salt/ester); all forms share oxidation risks. |
| CAS Number | 1783-84-2 (Free Acid) | Essential for exact SDS tracking and waste manifesting. |
| Molecular Weight | 306.48 g/mol | Used for precise molarity calculations in dosing assays. |
| Primary Hazard | Exothermic Auto-oxidation | Critical: Soaked porous materials (rags, wipes) can spontaneously combust[1]. |
| Storage Conditions | -20°C to -80°C | Must be stored under inert gas (Argon/N₂) to prevent degradation and peroxide formation. |
Biological Context: Why DGLA Integrity Matters
In drug development and metabolic research, DGLA is utilized to bypass the rate-limiting Δ6-desaturase enzyme. When supplemented in cell culture, DGLA is incorporated into the phospholipid bilayer. Upon activation by Phospholipase A2, free DGLA is released and metabolized by Cyclooxygenase (COX-1/COX-2) into Series-1 prostaglandins (e.g., PGE1), which are potent anti-inflammatory and vasodilatory agents[3]. It is also converted by 15-Lipoxygenase (15-LOX) into 15-HETrE, an anti-proliferative metabolite[4].
The Causality of Experimental Failure: If DGLA is improperly stored or disposed of, it rapidly oxidizes into lipid peroxides and degradation products (like malondialdehyde)[5]. Using partially oxidized DGLA in assays will fail to bind COX enzymes properly, instead triggering ferroptosis (lipid-peroxidation-induced cell death) and introducing severe oxidative stress artifacts into your data[5].
Caption: Enzymatic metabolism of (8Z,11Z,14Z)-Icosatrienoate (DGLA) into bioactive lipid mediators.
Step-by-Step Disposal & Spill Mitigation Methodologies
The greatest logistical threat when handling DGLA is spontaneous combustion . When DGLA is wiped up with a high-surface-area material (like a paper towel or cellulose rag), ambient oxygen rapidly abstracts hydrogen from the bis-allylic carbons. This initiates an exothermic radical chain reaction. Because the porous rag insulates the heat, the temperature rapidly escalates until it reaches the auto-ignition point, causing a fire[1].
Protocol A: Small-Scale Spill Cleanup & Solid Waste Neutralization
Use this protocol if pure DGLA or a highly concentrated stock solution is spilled on the benchtop.
-
Containment: Immediately don standard PPE (nitrile gloves, lab coat, safety goggles). Isolate the spill area and remove any ignition sources.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Scientific Rationale: Inert mineral absorbents do not provide the combustible fuel source that cellulose paper towels do.
-
Collection: Use a non-sparking scoop to transfer the DGLA-soaked absorbent into a heavy-duty chemical waste container.
-
Quenching (The Critical Step): If you must use paper towels or if wipes were inadvertently used, you must immediately submerge the soiled wipes in water within a sealable container[1].
-
Causality: Water acts as a massive heat sink (due to its high specific heat capacity) and creates a physical barrier that prevents atmospheric oxygen from diffusing into the lipid, instantly terminating the exothermic auto-oxidation chain reaction.
-
-
Manifesting: Seal the container tightly. Label it explicitly as "Hazardous Chemical Waste: DGLA / Combustible Lipid - Submerged in Water."
Protocol B: Routine Liquid Laboratory Waste
Use this protocol for spent cell culture media, lipid extraction solvents, or expired stock solutions.
-
Segregation: DGLA is typically dissolved in organic solvents (e.g., Ethanol, DMSO, or Chloroform for lipid extractions). Segregate the waste based on the solvent.
-
If in Ethanol/DMSO: Route to the Non-Halogenated Flammable Waste carboy.
-
If in Chloroform/Dichloromethane: Route to the Halogenated Waste carboy.
-
-
Aqueous Prohibition: Never pour DGLA solutions down the sink. Lipids will saponify or aggregate in plumbing, trapping other hazardous chemicals and causing severe environmental aquatic toxicity[6].
-
Storage: Keep liquid waste carboys tightly capped and stored in a ventilated, spark-free flammables cabinet until collection.
Operational Flowchart for Waste Management
To ensure compliance and safety across your laboratory, follow this self-validating decision tree for DGLA waste segregation.
Caption: Logistical decision tree for the safe segregation and disposal of DGLA-contaminated waste.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
